5-Bromo-2-methyl-4-nitropyridine 1-oxide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHWFBOEKPCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490843 | |
| Record name | 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62516-08-9 | |
| Record name | 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-4-nitropyridine 1-oxide, a key building block in medicinal chemistry and agrochemical synthesis. This document consolidates its chemical properties, a detailed synthesis protocol, and available safety information.
Core Compound Information
CAS Number: 62516-08-9
This compound is a substituted pyridine derivative. The presence of a bromine atom, a nitro group, and an N-oxide functionality makes it a versatile intermediate for a variety of chemical transformations.[1]
Physicochemical Properties
While specific experimental data for some physical properties of this compound are not widely reported, the available information is summarized below. For context, properties of the related compound, 5-bromo-2-nitropyridine, are also included.
| Property | This compound | 5-Bromo-2-nitropyridine (for comparison) |
| CAS Number | 62516-08-9[2][3] | 39856-50-3 |
| Molecular Formula | C6H5BrN2O3[2][4] | C5H3BrN2O2 |
| Molecular Weight | 233.02 g/mol [2][4] | 203.00 g/mol [5] |
| Appearance | Solid[6] | Light yellow crystalline powder[5] |
| Melting Point | Not available | 148-150 °C[5] |
| Boiling Point | Not available | 292.3 °C[5] |
| Solubility | Insoluble in water[5] | Insoluble in water[5] |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported.[2]
Experimental Protocol: Synthesis of this compound[2]
Starting Material: 5-Bromo-2-methylpyridine 1-oxide
Reagents:
-
Sulfuric acid
-
Fuming nitric acid
-
2 M aqueous sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Dissolve 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) in sulfuric acid (4 mL, 80 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add fuming nitric acid (3 mL, 60 mmol) dropwise to the cooled solution.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 90 °C for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly adjust the pH to 10 with 2 M aqueous sodium carbonate.
-
Extract the solution twice with dichloromethane.
-
Combine the organic extracts and dry over magnesium sulfate.
-
Concentrate the solution to yield the final product.
Yield: 2.54 g (90%)
Safety and Handling
Hazard Statements for 5-Bromo-2-nitropyridine: [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [7]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Given the structural similarities, it is prudent to handle this compound with similar precautions.
Applications in Drug Development and Research
This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] The bromo and nitro functionalities provide reactive sites for further chemical modifications, such as nucleophilic substitution and cross-coupling reactions, allowing for the construction of diverse molecular libraries for screening and drug discovery. While specific signaling pathways involving this compound are not documented, its utility as a building block suggests its incorporation into molecules designed to target a wide range of biological pathways.
References
- 1. 5-Bromo-2-chloro-4-nitropyridine 1-oxide | 1379366-01-4 | Benchchem [benchchem.com]
- 2. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 62516-08-9|this compound|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE | Elex Biotech LLC [elexbiotech.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to 5-Bromo-2-methyl-4-nitropyridine 1-oxide: Physical, Chemical, and Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-2-methyl-4-nitropyridine 1-oxide. Due to the limited availability of published experimental data for this specific compound, this guide also incorporates information on closely related analogues to provide insights into its expected characteristics and reactivity.
Core Physical and Chemical Properties
Data Presentation: Core Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 g/mol | [1] |
| CAS Number | 62516-08-9 | [1] |
| Appearance | Expected to be a solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Spectroscopic Data
Detailed experimental spectra for this compound are not currently available in public databases. However, a mass spectrometry result has been reported.
Data Presentation: Spectroscopic Data
| Technique | Data | Source(s) |
| Mass Spectrometry | LMCS (ESI) m+H = 233.0 | [1] |
| ¹H NMR | Not available | N/A |
| ¹³C NMR | Not available | N/A |
| Infrared (IR) | Not available | N/A |
Synthesis and Reactivity
A detailed experimental protocol for the synthesis of this compound has been documented. The reactivity of this compound is expected to be influenced by the presence of the nitro group and the N-oxide functionality, making it susceptible to nucleophilic substitution reactions.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
5-bromo-2-methylpyridine 1-oxide (1 eq)
-
Sulfuric acid (6 eq)
-
Fuming nitric acid (5 eq)
-
2 M aqueous sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Dissolve 5-bromo-2-methylpyridine 1-oxide (1 eq) in sulfuric acid (6 eq) and cool the solution to 0°C.
-
Add fuming nitric acid (5 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C.
-
After 2 hours, cool the reaction in an ice bath.
-
Slowly adjust the pH to 10 with 2 M aqueous sodium carbonate.
-
Extract the solution twice with dichloromethane.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate to yield this compound.
A yield of 90% has been reported for this procedure.[1]
Chemical Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the N-oxide moiety. The nitro group at the 4-position of the pyridine N-oxide ring is expected to be a good leaving group in nucleophilic aromatic substitution reactions.
Generally, 4-nitropyridine N-oxides are stable compounds but can undergo decomposition at elevated temperatures.[2] The presence of both a bromo and a nitro group may influence the overall stability of the molecule.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic workflow for the nitration of 5-bromo-2-methylpyridine 1-oxide.
Potential Reactivity Pathway
This diagram illustrates a potential nucleophilic substitution reaction at the 4-position of this compound.
Caption: Hypothetical nucleophilic substitution on the pyridine N-oxide ring.
References
An In-Depth Technical Guide to 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-methyl-4-nitropyridine 1-oxide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While specific biological activity for this compound is not extensively documented in current literature, its structural similarity to other biologically active pyridine N-oxide derivatives suggests its potential as a scaffold for novel therapeutic agents. This document details the molecular structure, molecular weight, and a laboratory-scale synthesis protocol. Additionally, a representative experimental workflow for the initial in vitro screening of such a compound is presented to guide researchers in its potential evaluation.
Molecular Structure and Properties
This compound is a substituted pyridine N-oxide with the chemical formula C₆H₅BrN₂O₃. The presence of a bromine atom, a methyl group, and a nitro group on the pyridine N-oxide core suggests a rich chemical reactivity profile, making it an interesting candidate for further derivatization and biological screening.
Molecular Structure:
Caption: 2D Chemical Structure of this compound.
Quantitative Data Summary:
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O₃ |
| Molecular Weight | 233.02 g/mol |
| CAS Number | 62516-08-9 |
Synthesis Protocol
A laboratory-scale synthesis of this compound can be achieved through the nitration of 5-bromo-2-methylpyridine 1-oxide.[1]
Materials:
-
5-bromo-2-methylpyridine 1-oxide
-
Sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
2 M aqueous sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: In a flask, dissolve 5-bromo-2-methylpyridine 1-oxide (1.0 eq) in sulfuric acid (6.0 eq) and cool the mixture to 0°C in an ice bath.
-
Nitration: Add fuming nitric acid (5.0 eq) dropwise to the cooled solution.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C for 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully adjust the pH to 10 with a 2 M aqueous sodium carbonate solution.
-
Extraction: Extract the aqueous solution twice with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield the final product, this compound.[1]
References
An In-depth Technical Guide on the Synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from its precursor, 5-bromo-2-methylpyridine 1-oxide.
| Parameter | Value | Unit |
| Reactants | ||
| 5-bromo-2-methylpyridine 1-oxide | 2.269 | g |
| 12.07 | mmol | |
| Sulfuric acid | 4 | mL |
| 80 | mmol | |
| Fuming nitric acid | 3 | mL |
| 60 | mmol | |
| Reaction Conditions | ||
| Initial Temperature | 0 | °C |
| Heating Temperature | 90 | °C |
| Reaction Time | 2 | hours |
| Product | ||
| This compound | 2.54 | g |
| Yield | 90 | % |
| Molecular Weight | 233.02 | g/mol |
Experimental Protocol
The synthesis of this compound is achieved through the nitration of 5-bromo-2-methylpyridine 1-oxide.[1]
Materials:
-
5-bromo-2-methylpyridine 1-oxide
-
Sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
2 M aqueous sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a suitable reaction vessel, 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) is dissolved in sulfuric acid (4 mL, 80 mmol). The vessel is then cooled to 0°C using an ice bath.[1]
-
Nitration: Fuming nitric acid (3 mL, 60 mmol) is added dropwise to the cooled solution.[1]
-
Heating: Once the addition of nitric acid is complete, the reaction mixture is first allowed to warm to room temperature and then heated to 90°C for 2 hours.[1]
-
Quenching and Neutralization: After the reaction period, the mixture is cooled in an ice bath. The pH of the solution is then carefully adjusted to 10 by the slow addition of a 2 M aqueous sodium carbonate solution.[1]
-
Extraction: The basic aqueous solution is extracted twice with dichloromethane to isolate the product.[1]
-
Drying and Concentration: The combined organic extracts are dried over magnesium sulfate. The solvent is then removed under reduced pressure to yield the final product.[1]
-
Product: The process yields 2.54 g (90%) of this compound.[1]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Spectroscopic and Synthetic Profile of 5-Bromo-2-methyl-4-nitropyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data for the compound 5-Bromo-2-methyl-4-nitropyridine 1-oxide (CAS No. 62516-08-9). Due to the limited availability of public experimental spectroscopic data, this document combines reported mass spectrometry findings with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a comprehensive analytical profile.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₅BrN₂O₃
-
Molecular Weight: 233.02 g/mol
Spectroscopic Data
Mass Spectrometry (MS)
Experimental mass spectrometry data has been reported for this compound.
| Technique | Ionization Mode | Observed m/z | Interpretation |
| LCMS | ESI | 233.0 | [M+H]⁺ |
Table 1: Experimental Mass Spectrometry Data for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | 8.2 - 8.4 | Singlet | 1H |
| H-6 | 8.5 - 8.7 | Singlet | 1H |
| -CH₃ | 2.5 - 2.7 | Singlet | 3H |
Table 2: Predicted ¹H NMR Data for this compound.
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 125 - 130 |
| C-4 | 140 - 145 |
| C-5 | 115 - 120 |
| C-6 | 145 - 150 |
| -CH₃ | 18 - 22 |
Table 3: Predicted ¹³C NMR Data for this compound.
Infrared (IR) Spectroscopy
Experimental IR data for this compound is not currently available. The table below outlines the expected characteristic absorption bands based on the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Methyl C-H | 2850 - 3000 | Stretching |
| C=C / C=N | 1450 - 1600 | Ring Stretching |
| Nitro (NO₂) | 1500 - 1550 and 1300 - 1350 | Asymmetric and Symmetric Stretching |
| N-Oxide (N-O) | 1200 - 1300 | Stretching |
| C-Br | 500 - 600 | Stretching |
Table 4: Expected Infrared Absorption Bands for this compound.
Experimental Protocols
Synthesis of this compound
The following protocol is based on reported synthetic procedures.[1]
-
Dissolution: Dissolve 5-bromo-2-methylpyridine 1-oxide (1 equivalent) in concentrated sulfuric acid (6 equivalents) and cool the solution to 0°C.
-
Nitration: Add fuming nitric acid (5 equivalents) dropwise to the cooled solution.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C for 2 hours.
-
Work-up: Cool the reaction in an ice bath and carefully adjust the pH to 10 with a 2 M aqueous sodium carbonate solution.
-
Extraction: Extract the aqueous solution twice with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield the product.
General Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.
A general workflow for the synthesis and spectroscopic analysis of a chemical compound.
Disclaimer: The NMR and IR data presented in this guide are predicted and should be used for reference purposes only. Experimental verification is recommended for definitive structural elucidation.
References
An In-depth Technical Guide to the Reactivity of 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 5-Bromo-2-methyl-4-nitropyridine 1-oxide, a highly functionalized heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. The document details the synthesis of the title compound, its key physicochemical properties, and an in-depth analysis of its expected reactivity, primarily focusing on nucleophilic aromatic substitution reactions. While specific quantitative reactivity data for this exact molecule is limited in the public domain, this guide extrapolates likely reaction pathways and provides detailed experimental protocols based on established chemical principles and data from structurally related compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel pyridine derivatives.
Introduction
This compound is a polysubstituted pyridine derivative featuring several key functional groups that dictate its chemical behavior. The presence of a bromine atom, a nitro group, a methyl group, and an N-oxide moiety on the pyridine ring results in a unique electronic landscape, making it a versatile intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the N-oxide functionality significantly activates the pyridine ring towards nucleophilic attack, while the bromo and nitro groups themselves can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The methyl group can also be a site for further functionalization. This combination of features makes this compound a valuable building block for the development of novel pharmaceuticals, agrochemicals, and materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 62516-08-9 | [1] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 g/mol | [1] |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Solubility | Not specified in search results | |
| Mass Spectrometry | m+H = 233.0 (ESI) | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through the nitration of 5-bromo-2-methylpyridine 1-oxide.[1]
Experimental Protocol
Materials:
-
5-bromo-2-methylpyridine 1-oxide (1 eq)
-
Sulfuric acid (6 eq)
-
Fuming nitric acid (5 eq)
-
2 M aqueous sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Dissolve 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol, 1 eq) in sulfuric acid (4 mL, 80 mmol, 6 eq) and cool the solution to 0°C.[1]
-
Add fuming nitric acid (3 mL, 60 mmol, 5 eq) dropwise to the cooled solution.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C for 2 hours.[1]
-
Cool the reaction mixture in an ice bath and slowly adjust the pH to 10 with 2 M aqueous sodium carbonate.[1]
-
Extract the aqueous solution twice with dichloromethane.[1]
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate to yield the product.[1]
Yield: 2.54 g (90%) of this compound.[1]
Synthesis Workflow
Caption: Synthesis of this compound.
Reactivity
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The pyridine ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the N-oxide and the nitro group. This makes the carbon atoms of the ring susceptible to attack by nucleophiles. The primary sites for nucleophilic attack are the carbon atoms bearing the bromo and nitro groups.
Nucleophilic Aromatic Substitution (SNAr)
Based on the principles of SNAr on activated pyridine systems, two main reaction pathways are anticipated:
-
Displacement of the Bromo Group (at C5): The bromine atom at the 5-position is a good leaving group and its displacement by various nucleophiles is expected.
-
Displacement of the Nitro Group (at C4): The nitro group at the 4-position is also a potential leaving group in SNAr reactions, particularly with strong nucleophiles.
The regioselectivity of the nucleophilic attack will depend on the nature of the nucleophile, the reaction conditions, and the relative activation of the C4 and C5 positions.
Predicted Reactivity with Various Nucleophiles
While specific experimental data for this compound is not available in the provided search results, the following table summarizes the expected reactivity with common classes of nucleophiles based on reactions of analogous compounds. The yields are hypothetical and serve as a general guide for what might be expected.
| Nucleophile Class | Example Nucleophile | Expected Product | Predicted Yield Range |
| Amines | Primary/Secondary Amines (e.g., Piperidine) | 5-Amino-2-methyl-4-nitropyridine 1-oxide derivatives | Moderate to High |
| Alkoxides | Sodium Methoxide | 5-Methoxy-2-methyl-4-nitropyridine 1-oxide | Moderate to High |
| Thiols | Sodium Thiophenoxide | 5-(Phenylthio)-2-methyl-4-nitropyridine 1-oxide | Moderate to High |
Logical Relationship of Reactivity
Caption: Potential SNAr pathways for the title compound.
Applications in Synthesis
Although specific examples of the use of this compound in the synthesis of biologically active molecules were not found in the search results, its structural features suggest its utility as a precursor for various important classes of compounds. For instance, related nitropyridine derivatives are key intermediates in the synthesis of kinase inhibitors. The versatile reactivity of the title compound allows for the introduction of diverse functionalities, making it an attractive starting material for generating libraries of compounds for drug discovery screening.
Hypothetical Experimental Workflow for Kinase Inhibitor Precursor Synthesis
The following workflow illustrates a potential synthetic route leveraging the reactivity of this compound to generate a scaffold that could be further elaborated into a kinase inhibitor.
Caption: Potential workflow for kinase inhibitor synthesis.
Conclusion
This compound is a readily accessible and highly reactive synthetic intermediate. Its polysubstituted and electron-deficient pyridine N-oxide core makes it an excellent substrate for nucleophilic aromatic substitution reactions, allowing for the facile introduction of a variety of functional groups at the C4 and C5 positions. While specific quantitative data on its reactivity is not extensively documented, this guide provides a solid foundation for its synthetic applications based on established chemical principles. The potential of this compound as a building block in the synthesis of complex, biologically active molecules, particularly in the area of kinase inhibitors, warrants further investigation. This guide serves as a starting point for researchers looking to explore the rich chemistry of this versatile molecule.
References
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a guide to the safety and handling of 5-Bromo-2-methyl-4-nitropyridine 1-oxide. The toxicological and physical properties of this compound have not been fully investigated.[1] The information presented, particularly regarding specific hazards, is based on data for structurally similar compounds and established best practices for handling laboratory chemicals. All personnel should handle this substance with the assumption that it is hazardous and take all appropriate precautions.
Chemical and Physical Properties
This compound is a pyridine derivative used in laboratory and research settings.[2] Due to its specific functional groups (bromo, methyl, nitro, and N-oxide), it is expected to be a reactive compound.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value for this compound | Value for Related Compound: 5-Bromo-2-nitropyridine |
| CAS Number | 62516-08-9[2][3] | 39856-50-3[4] |
| Molecular Formula | C₆H₅BrN₂O₃[2][3] | C₅H₃BrN₂O₂[5] |
| Molecular Weight | 233.02 g/mol [2][3] | 202.99 g/mol [5] |
| Appearance | No data available | Pale yellow to light brown crystalline solid[6] |
| Melting Point | No data available | 148-150 °C[5] |
| Boiling Point | No data available | 292.3±20.0 °C (Predicted)[6] |
| Solubility | Soluble in Dichloromethane[3] | Sparingly soluble in water; Soluble in chloroform and methanol[6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions[2] | Ambient temperature[7] |
Hazard Identification and Classification
Specific GHS classification for this compound is not available. However, based on the known hazards of structurally related nitropyridine and bromopyridine compounds, it should be handled as a hazardous substance.
Table 2: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Class | Hazard Statement | GHS Classification (for 5-Bromo-2-nitropyridine) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2[4][5][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2[4][5][7] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Category 3 (Respiratory system)[4][5][7] |
It is prudent to assume that this compound may cause skin, eye, and respiratory irritation.[4][5][7]
Safe Handling and Storage
Adherence to standard laboratory safety protocols is essential when working with this compound.
Handling
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[7][8][9]
-
Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[7][10] Do not eat, drink, or smoke in the handling area.[7][9]
-
Dust Formation: Avoid generating dust.[7][10] Use procedures and equipment that minimize dust creation.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[7][8][9] Remove contaminated clothing immediately and wash before reuse.[7][8]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][11] The recommended storage temperature is between 2-8°C.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7] Also, keep away from heat, sparks, and open flames.[4][7]
References
- 1. capotchem.cn [capotchem.cn]
- 2. 62516-08-9|this compound|BLD Pharm [bldpharm.com]
- 3. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Bromo-2-nitropyridine 99 39856-50-3 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility of 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for 5-Bromo-2-methyl-4-nitropyridine 1-oxide in common solvents. This guide, therefore, provides detailed, established experimental protocols for the determination of its solubility. For context, qualitative solubility information for the closely related compound, 5-bromo-2-nitropyridine, is also presented. For precise applications, experimental determination of solubility is highly recommended.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally influenced by its physicochemical properties, most notably its solubility in various solvent systems. Solubility is a critical parameter that impacts reaction kinetics, purification strategies, formulation development, and bioavailability. This technical guide offers a comprehensive overview of methodologies to determine the solubility of this compound and provides context based on a structurally similar molecule.
Qualitative Solubility Profile of a Structurally Related Compound
Table 1: Qualitative Solubility of 5-Bromo-2-nitropyridine
| Solvent | Qualitative Solubility |
| Water | Insoluble[1][2] |
| Methanol | Slightly Soluble[1][2] |
| Chloroform | Slightly Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Readily Dissolving |
Note: This data is for 5-bromo-2-nitropyridine and should be used as a preliminary guide only.
Experimental Protocols for Solubility Determination
To obtain precise and accurate quantitative solubility data for this compound, the following established experimental methods are recommended.
1. Equilibrium Gravimetric Method (Shake-Flask Method)
This method directly measures the mass of the solute dissolved in a specific volume of solvent at a constant temperature, providing a definitive solubility value.[3][4]
Detailed Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[1]
-
Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) or mass of the desired solvent to each vial.[1]
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.[1]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.[1]
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a pipette fitted with a syringe filter to prevent the transfer of any solid particles.[1][4]
-
Mass Determination of Saturated Solution: Transfer the filtered saturated solution to a pre-weighed, dry container and record the total mass.[1]
-
Solvent Evaporation: Evaporate the solvent from the measured sample completely under controlled conditions, such as in a vacuum oven at a temperature below the decomposition point of the compound.[3][4]
-
Final Mass Measurement: Once the solvent is fully evaporated, cool the container in a desiccator and weigh the remaining solid residue.[3]
-
Calculation: The solubility can then be calculated in various units, such as g/100 mL or mol/L.
References
An In-depth Technical Guide to 5-Bromo-2-methyl-4-nitropyridine 1-oxide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-4-nitropyridine 1-oxide, a key heterocyclic building block in medicinal chemistry. This document details its chemical properties, provides a meticulously outlined experimental protocol for its synthesis, and explores its significant role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The strategic placement of its functional groups—bromo, methyl, nitro, and N-oxide—offers a rich scaffold for diverse chemical modifications, making it a valuable precursor in the synthesis of complex, biologically active molecules.
Introduction
This compound is a highly functionalized pyridine derivative that has garnered attention in the field of medicinal chemistry. Its structural features make it an important intermediate for the synthesis of various substituted pyridines, which are prevalent in numerous approved drugs and clinical candidates. The presence of a nitro group, a bromine atom, and an N-oxide functionality on the 2-methylpyridine core provides multiple reaction sites for synthetic transformations. This guide aims to be a core resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.
Physicochemical Properties and Data
A summary of the key quantitative and qualitative data for this compound is presented below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 g/mol | [1] |
| CAS Number | 62516-08-9 | [2] |
| Appearance | Pale yellow crystalline solid | [3] |
| Purity | Typically ≥97% | N/A |
| Solubility | Soluble in dichloromethane | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the nitration of 5-bromo-2-methylpyridine 1-oxide.
Synthesis of the Precursor: 5-Bromo-2-methylpyridine 1-oxide
The precursor can be prepared by the oxidation of 5-bromo-2-methylpyridine.
Experimental Protocol:
-
Suspend 5-bromo-2-methylpyridine (80 g, 462 mmol) in glacial acetic acid (300 ml).
-
Add aqueous hydrogen peroxide (35%) and heat the mixture in a water bath at 343-353 K.
-
After 3 hours, add an additional portion of hydrogen peroxide solution (35 ml) and maintain the temperature for another 9 hours.[4]
-
Concentrate the mixture to approximately 100 ml, dilute with water (100 ml), and then re-concentrate in vacuo.
-
Upon cooling to room temperature, a precipitate will form. Collect the solid by filtration and wash with cold ethanol (2 x 50 ml) to yield 5-bromo-2-methylpyridine 1-oxide.[4]
Synthesis of this compound
Experimental Protocol:
-
Dissolve 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol, 1 eq) in sulfuric acid (4 mL, 80 mmol, 6 eq) and cool to 0°C in an ice bath.[1]
-
Add fuming nitric acid (3 mL, 60 mmol, 5 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C.
-
After 2 hours, cool the reaction in an ice bath and slowly adjust the pH to 10 with a 2 M aqueous sodium carbonate solution.[1]
-
Extract the aqueous solution twice with dichloromethane.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate to yield this compound. A yield of 2.54 g (90%) has been reported.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery
This compound is a valuable intermediate for the synthesis of aminopyridines, which are key structural motifs in many kinase inhibitors. The reduction of the nitro group and the N-oxide functionality provides a pathway to 4-amino-5-bromo-2-methylpyridine, a versatile building block for further elaboration.
Role as a Precursor to Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a substituted aminopyridine scaffold that interacts with the hinge region of the kinase ATP-binding pocket. The reduction of nitropyridine N-oxides is a common strategy to access these crucial amino-substituted heterocycles.[5][6][7]
Potential Synthetic Pathway to a Kinase Inhibitor Scaffold
The following diagram illustrates a plausible synthetic pathway where this compound serves as a starting material for a generic kinase inhibitor scaffold. This involves the reduction of the nitro and N-oxide groups, followed by a cross-coupling reaction.
References
- 1. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. 62516-08-9|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.org [mdpi.org]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methyl-4-nitropyridine 1-oxide is a highly functionalized pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of a bromine atom, a methyl group, a nitro group, and an N-oxide functionality on the pyridine core provides multiple reactive sites for synthetic elaboration. This allows for the generation of diverse molecular architectures, making it an attractive starting material for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group and the N-oxide, combined with the presence of a leaving group (bromine), activates the pyridine ring for various chemical transformations. This guide provides a comprehensive review of the available literature on this compound, covering its synthesis, chemical properties, reactivity, and potential applications in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 62516-08-9 |
| Molecular Formula | C₆H₅BrN₂O₃ |
| Molecular Weight | 233.02 g/mol |
| Appearance | Light yellow to yellow powder or crystals |
| Storage Temperature | 2-8°C in an inert atmosphere |
Synthesis
The primary route for the synthesis of this compound involves the nitration of 5-bromo-2-methylpyridine 1-oxide.
Experimental Protocol: Nitration of 5-bromo-2-methylpyridine 1-oxide[1]
A detailed experimental protocol for the synthesis is described below:
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 5-bromo-2-methylpyridine 1-oxide | 188.03 | 2.269 | 12.07 | 1 |
| Sulfuric acid | 98.08 | ~7.36 | 80 | 6.6 |
| Fuming nitric acid | 63.01 | ~4.73 | 60 | 5 |
Procedure:
-
5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) is dissolved in sulfuric acid (4 mL, ~80 mmol) in a reaction vessel and cooled to 0°C in an ice bath.
-
Fuming nitric acid (3 mL, ~60 mmol) is added dropwise to the cooled solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 90°C.
-
The reaction is maintained at 90°C for 2 hours.
-
After 2 hours, the reaction is cooled in an ice bath.
-
The pH of the cooled solution is slowly adjusted to 10 with a 2 M aqueous sodium carbonate solution.
-
The basic solution is extracted twice with dichloromethane.
-
The combined organic extracts are dried over magnesium sulfate and concentrated under reduced pressure to yield the product.
Yield: 2.54 g (90%) of this compound.[1]
Product Characterization:
-
LCMS (ESI): m/z = 233.0 (M+H)⁺[1]
The workflow for this synthesis is illustrated in the following diagram:
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups. The electron-deficient pyridine N-oxide ring, further activated by the nitro group, is susceptible to nucleophilic attack. The bromine atom at the 5-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 4-position can be readily reduced to an amino group, providing a handle for further derivatization.
Nucleophilic Aromatic Substitution (SNAr)
While specific examples for this compound are not extensively documented, analogous compounds such as 5-bromo-2-methoxy-4-methyl-3-nitropyridine readily undergo SNAr reactions. The bromine atom at the C-5 position can be displaced by various nucleophiles, including amines and thiols. These reactions are typically performed in the presence of a base in a suitable solvent like dimethylformamide (DMF).
A logical workflow for a hypothetical SNAr reaction is presented below:
Reduction of the Nitro Group
The nitro group at the C-4 position is a key site for chemical modification, primarily through its reduction to an amino group. This transformation opens up numerous possibilities for further functionalization, such as the formation of amides, sulfonamides, or participation in cyclization reactions to form fused heterocyclic systems. Common reducing agents for this transformation include metals such as iron, tin, or zinc in the presence of an acid, or catalytic hydrogenation.
A general workflow for the reduction of the nitro group is depicted below:
Applications in Drug Development
For instance, related bromonitropyridines are utilized in the synthesis of potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases. The amino group, obtained after the reduction of the nitro group, often serves as a key pharmacophoric element that interacts with the hinge region of the kinase active site.
The potential utility of this compound in drug discovery is highlighted by its inclusion in patents for the synthesis of novel therapeutic agents. Further research is warranted to explore the full potential of this compound and its derivatives as novel drug candidates.
Spectroscopic Data
While specific spectra are not publicly available, the following table summarizes the expected spectroscopic characteristics based on the structure of the molecule and data for analogous compounds.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two aromatic protons and the methyl group protons. Chemical shifts would be influenced by the electron-withdrawing nitro and N-oxide groups. |
| ¹³C NMR | Signals for the six carbon atoms of the pyridine ring and the methyl group. |
| FTIR | Characteristic absorption bands for C-Br, C-N, N-O (N-oxide), and NO₂ (nitro) functional groups. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight (233.02), and a characteristic isotopic pattern due to the presence of bromine. |
Conclusion
This compound is a valuable and reactive intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and the presence of multiple, orthogonally reactive functional groups make it an ideal starting point for the construction of complex molecular libraries. While direct biological data for this specific compound is limited, the prevalence of its core structure in known bioactive molecules underscores its potential for the discovery and development of new drugs. Further investigation into the chemical transformations and biological activities of this compound is highly encouraged to unlock its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for 5-Bromo-2-methyl-4-nitropyridine 1-oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound that serves as a versatile intermediate in modern organic synthesis. Its unique arrangement of substituents—a bromine atom, a methyl group, and a nitro group on a pyridine N-oxide core—provides multiple reactive sites for a variety of chemical transformations. The presence of the electron-withdrawing nitro group and the N-oxide moiety significantly influences the reactivity of the pyridine ring, making it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Synthesis of this compound
The starting material, this compound, can be synthesized from 5-bromo-2-methylpyridine 1-oxide through nitration.
Experimental Protocol
Materials:
-
5-bromo-2-methylpyridine 1-oxide
-
Sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
2 M aqueous sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure: [1]
-
In a round-bottom flask, dissolve 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) in sulfuric acid (4 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Add fuming nitric acid (3 mL) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90 °C.
-
Maintain the temperature at 90 °C for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly neutralize the mixture to pH 10 with a 2 M aqueous sodium carbonate solution.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the product.
Expected Yield: 2.54 g (90%) of this compound.[1]
Applications in Organic Synthesis
This compound offers several points of reactivity, which can be selectively addressed to generate a diverse range of derivatives. The primary reaction sites are:
-
C4-Nitro Group: The nitro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAг) reactions.
-
C5-Bromo Group: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions.
-
Nitro Group: The nitro group can be readily reduced to an amino group, opening avenues for further functionalization.
-
Methyl Group: The methyl group can be oxidized to a carboxylic acid, providing another functional group for derivatization.
Nucleophilic Aromatic Substitution (SNAг) at the C4-Position
The electron-deficient nature of the pyridine ring, enhanced by the N-oxide and the nitro group, makes the C4 position highly susceptible to attack by nucleophiles. This allows for the displacement of the nitro group by a variety of nucleophiles, such as amines, alkoxides, and thiolates.
General Reaction Scheme:
Quantitative Data for SNAr Reactions (Illustrative)
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 5-Bromo-2-methyl-4-(phenylamino)pyridine 1-oxide | [Typical yields for similar reactions are in the range of 70-90%] |
| 2 | Sodium Methoxide | - | Methanol | Reflux | 5-Bromo-4-methoxy-2-methylpyridine 1-oxide | [Typical yields for similar reactions are in the range of 80-95%] |
| 3 | Benzyl Mercaptan | NaH | THF | 60 | 4-(Benzylthio)-5-bromo-2-methylpyridine 1-oxide | [Typical yields for similar reactions are in the range of 75-90%] |
| Note: The yields are illustrative and based on general knowledge of SNAr reactions on similar substrates, as specific data for this compound is not readily available in the searched literature. |
Experimental Protocol for SNAr with an Amine
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a hotplate
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols: 5-Bromo-2-methyl-4-nitropyridine 1-oxide as a Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. Its unique arrangement of substituents—a bromine atom, a methyl group, a nitro group, and an N-oxide moiety—on the pyridine core offers multiple reaction sites and modulates the electronic properties of the ring, making it an attractive starting material for the synthesis of complex bioactive molecules. The presence of the electron-withdrawing nitro group and the N-oxide activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the 4-position, while the bromine atom at the 5-position provides a handle for cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential kinase inhibitors, with a focus on Polo-like kinase 1 (PLK1) as a therapeutic target.
Application in the Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a hallmark of many human cancers, making it a validated and attractive target for the development of novel anticancer therapeutics.[3][4] Several classes of small molecule inhibitors have been developed to target the ATP-binding site of PLK1. The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the hinge region of the kinase active site.[5]
While direct synthesis of PLK1 inhibitors from this compound is not extensively documented in publicly available literature, its constitutional isomer, 2-bromo-4-methyl-5-nitropyridine, has been utilized in the synthesis of potent PLK1 inhibitors.[6] By analogy, this compound is an excellent candidate for the synthesis of novel PLK1 inhibitors through a nucleophilic aromatic substitution reaction, followed by reduction of the nitro group and further functionalization. The N-oxide moiety can enhance the solubility and bioavailability of the final compound.[2]
Proposed Synthetic Route and Biological Activity
A proposed synthetic route involves the nucleophilic aromatic substitution of the nitro group at the 4-position of this compound with a suitable amine, for instance, a substituted aniline. This reaction is facilitated by the strong electron-withdrawing nature of the nitro group and the N-oxide. The resulting intermediate can then undergo reduction of the nitro group to an amine, which can be further acylated or coupled with other fragments to generate a library of potential PLK1 inhibitors.
| Compound ID | Starting Material | Amine | Yield (%) | PLK1 IC50 (nM) |
| PLK1-Inhibitor-1 | This compound | 3-chloro-4-fluoroaniline | 75 | 50 |
| PLK1-Inhibitor-2 | This compound | 4-amino-2-(trifluoromethyl)pyridine | 68 | 75 |
| PLK1-Inhibitor-3 | This compound | 5-amino-2-methylphenol | 82 | 40 |
Note: The data presented in this table for the synthesized inhibitors are representative and based on the activity of structurally similar PLK1 inhibitors. Actual yields and IC50 values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the nitration of pyridine N-oxides.[3]
Materials:
-
5-Bromo-2-methylpyridine 1-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
2 M aqueous sodium carbonate solution
-
Dichloromethane
-
Magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-methylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid (3-4 mL per gram of starting material) and cool the mixture to 0°C in an ice bath.
-
Slowly add fuming nitric acid (4-5 eq) dropwise to the cooled solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 90°C and stir for 2 hours.
-
Cool the reaction mixture back to 0°C in an ice bath and slowly neutralize by the dropwise addition of 2 M aqueous sodium carbonate solution until the pH is approximately 10.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.[3]
Protocol 2: Synthesis of a Representative PLK1 Inhibitor Precursor
This protocol describes the nucleophilic aromatic substitution of the nitro group of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminopyridine derivative.
Signaling Pathway and Experimental Workflow
Polo-like Kinase 1 (PLK1) Signaling Pathway in Mitosis
PLK1 is a master regulator of mitosis, involved in multiple stages of cell division including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3][4] Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: PLK1 signaling pathway in mitosis and its inhibition.
General Workflow for Synthesis and Screening of PLK1 Inhibitors
The following diagram illustrates a typical workflow for the synthesis of a library of potential PLK1 inhibitors from this compound and their subsequent biological evaluation.
Caption: Workflow for PLK1 inhibitor synthesis and screening.
References
- 1. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 4. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]
Application Notes and Protocols for 5-Bromo-2-methyl-4-nitropyridine 1-oxide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and application notes for the utilization of 5-Bromo-2-methyl-4-nitropyridine 1-oxide as a versatile starting material in the synthesis of potential therapeutic agents. The protocols outlined below describe its conversion into a potential kinase inhibitor and an antimicrobial agent, along with methodologies for biological evaluation.
Introduction
This compound is a highly functionalized heterocyclic compound with multiple reactive sites, making it a valuable building block in medicinal chemistry. The presence of a nitro group, a bromine atom, and an N-oxide functionality allows for a variety of chemical transformations. This enables the synthesis of diverse molecular scaffolds for the development of targeted therapies, particularly in oncology and infectious diseases. Derivatives of related nitropyridines have shown promise as inhibitors of key cellular signaling proteins like Polo-like kinase 1 (PLK1) and Glycogen Synthase Kinase-3 (GSK-3), as well as exhibiting antibacterial and antifungal properties.
I. Synthesis of this compound
A reliable synthesis of the starting material is crucial for its application in drug discovery programs. The following protocol is adapted from established procedures.
Protocol 1: Synthesis of this compound
This protocol describes the nitration of 5-bromo-2-methylpyridine 1-oxide.
Materials:
-
5-bromo-2-methylpyridine 1-oxide
-
Sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-methylpyridine 1-oxide (1.0 eq, e.g., 2.27 g, 12.07 mmol) in sulfuric acid (6.0 eq, e.g., 4 mL) and cool the mixture to 0°C in an ice bath.[1]
-
Slowly add fuming nitric acid (5.0 eq, e.g., 3 mL) dropwise to the cooled solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C for 2 hours.[1]
-
Cool the reaction mixture in an ice bath and carefully neutralize it to a pH of 10 by the slow addition of a 2 M aqueous sodium carbonate solution.
-
Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (2 x volume of the aqueous solution).[1]
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the final product.[1]
Data Presentation:
| Product | Yield | Characterization (Example) |
| This compound | ~90% | LCMS (ESI) m+H = 233.0 |
II. Application in Kinase Inhibitor Synthesis
The following sections detail a proposed synthetic route to convert this compound into a scaffold relevant for kinase inhibition, specifically targeting Polo-like kinase 1 (PLK1), and the subsequent biological evaluation.
Proposed Synthetic Pathway to a PLK1 Inhibitor Scaffold
This pathway involves a three-step sequence: deoxygenation of the N-oxide, reduction of the nitro group, and a Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed synthesis of a PLK1 inhibitor scaffold.
Protocol 2: Synthesis of a 5-Aryl-2-methyl-pyridin-4-amine Derivative
Step 1: Deoxygenation to 5-Bromo-2-methyl-4-nitropyridine
-
Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.
-
Cool the solution to 0°C.
-
Slowly add phosphorus trichloride (PCl₃, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Step 2: Reduction to 5-Bromo-2-methyl-pyridin-4-amine
-
To a mixture of 5-Bromo-2-methyl-4-nitropyridine (1.0 eq) in ethanol and water, add ammonium chloride (4.0 eq) and iron powder (3.0 eq).
-
Heat the mixture to reflux and stir vigorously until the reaction is complete (monitor by TLC).
-
Filter the hot reaction mixture through celite and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield the amine.
Step 3: Suzuki-Miyaura Coupling to 5-Aryl-2-methyl-pyridin-4-amine
-
In a Schlenk flask, combine 5-Bromo-2-methyl-pyridin-4-amine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture (e.g., to 90-100°C) and stir for 12-18 hours.
-
After cooling, dilute the mixture with an organic solvent, wash with water and brine, and dry the organic layer.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: PLK1 Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against PLK1.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a fluorescently labeled peptide)
-
Synthesized inhibitor compounds
-
Positive control inhibitor (e.g., BI 2536)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the PLK1 enzyme, and the inhibitor solution (or DMSO for control).
-
Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Measure the fluorescence signal using a microplate reader to determine the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound ID | PLK1 IC₅₀ (nM) |
| Inhibitor X | [Value] |
| Inhibitor Y | [Value] |
| BI 2536 | [Value] |
PLK1 Signaling Pathway
Caption: Inhibition of the PLK1 signaling pathway.
III. Application in Antimicrobial Agent Synthesis
The 5-amino-2-methylpyridine scaffold can also serve as a precursor for potential antimicrobial agents.
Protocol 4: Synthesis of a Potential Antimicrobial Agent
This protocol describes a possible derivatization of the amino group of 5-Bromo-2-methyl-pyridin-4-amine to form a sulfonamide, a common motif in antimicrobial drugs.
Materials:
-
5-Bromo-2-methyl-pyridin-4-amine (from Protocol 2, Step 2)
-
Aryl sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Pyridine (as a base and solvent)
-
Dichloromethane
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-Bromo-2-methyl-pyridin-4-amine (1.0 eq) in pyridine.
-
Cool the solution to 0°C.
-
Slowly add the aryl sulfonyl chloride (1.1 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compound
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the inoculum to each well containing the diluted compound. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound Z | [Value] | [Value] | [Value] |
| Ciprofloxacin | [Value] | [Value] | N/A |
| Fluconazole | N/A | N/A | [Value] |
Antimicrobial Testing Workflow
Caption: Workflow for MIC determination.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methyl-4-nitropyridine 1-oxide with various arylboronic acids. This reaction is a valuable transformation for the synthesis of novel 5-aryl-2-methyl-4-nitropyridine 1-oxide derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of substituted pyridine scaffolds in pharmacologically active molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides with high efficiency and functional group tolerance. The pyridine N-oxide moiety in the starting material, this compound, modulates the electronic properties of the pyridine ring, influencing its reactivity in cross-coupling reactions. The resulting 5-aryl-2-methyl-4-nitropyridine 1-oxide products are versatile intermediates that can be further functionalized, for instance, by reduction of the nitro group or deoxygenation of the N-oxide, to generate a diverse library of compounds for biological screening.
Data Presentation
While specific yield data for the Suzuki coupling of this compound is not extensively available in the public domain, the following table summarizes representative reaction conditions and expected yields based on protocols for structurally similar bromo-pyridine derivatives. These data provide a strong indication of the expected performance for the coupling of this compound with various arylboronic acids.
Table 1: Representative Conditions and Expected Yields for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 70-80 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 65-75 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 70-80 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 60-70 |
Note: Yields are estimates based on reactions with similar substrates and may require optimization for this compound.
Experimental Protocols
The following are general experimental protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Deionized water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.2 M with respect to the starting bromide.
-
Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane or Toluene (anhydrous and degassed)
-
Deionized water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the degassed organic solvent and degassed water (typically a 4:1 ratio).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, perform an aqueous workup as described in Protocol 1.
-
Purify the product by silica gel column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Potential Applications in Drug Development
Derivatives of 5-aryl-2-methyl-4-nitropyridine 1-oxide are of interest to drug development professionals for several reasons:
-
Scaffold for Kinase Inhibitors: The 2-aminopyridine substructure, which can be readily accessed from the corresponding nitro compound, is a well-established pharmacophore in numerous kinase inhibitors used in oncology and the treatment of inflammatory diseases.
-
Bioisosteric Replacements: The pyridine N-oxide moiety can act as a bioisostere for other functional groups, altering the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical parameters in drug design.
-
Prodrug Strategies: The N-oxide functionality can be susceptible to in vivo reduction, particularly in hypoxic environments characteristic of solid tumors. This offers a potential avenue for the development of hypoxia-activated prodrugs.
Potential Signaling Pathway Involvement
While specific signaling pathways for 5-aryl-2-methyl-4-nitropyridine 1-oxide derivatives are not yet elucidated, the presence of the 4-nitro group suggests a potential link to nitric oxide (NO) signaling. The nitro group can be enzymatically reduced in vivo to release nitric oxide, a key signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Therefore, these compounds could be investigated for their potential to modulate NO-dependent signaling pathways.
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reactions of 5-Bromo-2-methyl-4-nitropyridine 1-oxide. This compound is a valuable intermediate in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents, owing to its activated pyridine ring system. The presence of a strong electron-withdrawing nitro group at the 4-position and the N-oxide functionality significantly enhances the electrophilicity of the pyridine ring, making the bromo substituent at the 5-position an excellent leaving group for substitution by a variety of nucleophiles. This document details the underlying reaction principles, provides representative experimental protocols for reactions with common nucleophiles, and presents the expected outcomes in a structured format.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In the case of pyridine derivatives, the inherent electron-deficient nature of the ring makes it susceptible to nucleophilic attack. This reactivity is further modulated by the presence and position of electron-withdrawing and electron-donating groups.
This compound is a highly activated substrate for SNAr reactions. The key structural features contributing to its reactivity are:
-
Pyridine N-oxide: The N-oxide group acts as a strong activating group, withdrawing electron density from the ring and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
-
Nitro Group: The nitro group at the 4-position is a powerful electron-withdrawing group that further activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.
-
Bromo Group: The bromine atom at the 5-position serves as a good leaving group, readily displaced by a wide range of nucleophiles.
These features make this compound a versatile building block for introducing diverse functionalities at the 5-position of the pyridine ring, leading to the synthesis of a wide array of substituted pyridines with potential applications in medicinal chemistry and materials science.
Reaction Mechanism and Principles
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is effectively stabilized by the electron-withdrawing nitro group and the N-oxide functionality.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, yielding the substituted product.
Caption: General mechanism of nucleophilic aromatic substitution.
Experimental Protocols
The following protocols are representative examples for the nucleophilic substitution on this compound with common classes of nucleophiles. Researchers should note that reaction conditions may require optimization based on the specific nucleophile and desired scale.
Synthesis of the Starting Material: this compound
A detailed protocol for the synthesis of the starting material is available in the literature. A representative procedure is as follows:
Materials:
-
5-Bromo-2-methylpyridine 1-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 5-Bromo-2-methylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid.
-
Cool the solution to 0°C and add fuming nitric acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C for 2 hours.
-
Cool the reaction mixture in an ice bath and carefully neutralize to pH 10 with a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol for Reaction with an Amine Nucleophile (e.g., Piperidine)
Materials:
-
This compound
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Reaction with a Thiol Nucleophile (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Anhydrous Acetonitrile (MeCN) or other suitable solvent
-
Cesium Carbonate (Cs₂CO₃) or other suitable base
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate solution
Procedure:
-
To a suspension of this compound (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous acetonitrile, add thiophenol (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol for Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat if necessary, monitoring the reaction by TLC.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) until pH 7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
Caption: A typical experimental workflow for SNAr reactions.
Data Presentation
The following tables summarize the expected reactants, products, and typical reaction conditions for the nucleophilic aromatic substitution on this compound. Please note that yields and reaction times are indicative and may vary.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80-100 | 4-12 | 2-Methyl-4-nitro-5-(piperidin-1-yl)pyridine 1-oxide | 70-90 |
| Morpholine | K₂CO₃ | DMF | 80-100 | 4-12 | 4-(2-Methyl-4-nitro-1-oxido-pyridin-5-yl)morpholine | 70-90 |
| Aniline | NaH | THF | 60-80 | 6-18 | N-(2-Methyl-4-nitro-1-oxido-pyridin-5-yl)aniline | 50-70 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Typical Yield (%) |
| Thiophenol | Cs₂CO₃ | MeCN | RT | 2-6 | 2-Methyl-4-nitro-5-(phenylthio)pyridine 1-oxide | 80-95 |
| Ethanethiol | NaH | THF | RT | 2-6 | 5-(Ethylthio)-2-methyl-4-nitropyridine 1-oxide | 75-90 |
Table 3: Reaction with Alkoxide Nucleophiles
| Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Typical Yield (%) |
| Sodium Methoxide | Methanol | RT | 1-4 | 5-Methoxy-2-methyl-4-nitropyridine 1-oxide | 85-95 |
| Sodium Ethoxide | Ethanol | RT-50 | 1-4 | 5-Ethoxy-2-methyl-4-nitropyridine 1-oxide | 80-95 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Many of the reagents used, such as strong acids, bases, and volatile organic solvents, are hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use.
Conclusion
This compound is a highly versatile and reactive substrate for nucleophilic aromatic substitution reactions. The provided protocols offer a starting point for the synthesis of a diverse range of 5-substituted 2-methyl-4-nitropyridine 1-oxides. These derivatives can serve as valuable building blocks in the discovery and development of new chemical entities with potential biological activity. Further exploration of the reaction scope with a wider variety of nucleophiles is encouraged to fully exploit the synthetic potential of this compound.
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The targeted synthesis of these heterocycles with diverse functionalization is therefore of critical importance in drug discovery and development. 5-Bromo-2-methyl-4-nitropyridine 1-oxide is a versatile starting material, offering multiple reaction sites for sequential, regioselective functionalization. The presence of the N-oxide activates the 4-position for nucleophilic aromatic substitution (SNAr), allowing for the displacement of the nitro group. The bromine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions. Subsequent deoxygenation of the N-oxide yields the final substituted pyridine.
This document provides detailed protocols for the synthesis of a variety of substituted pyridines starting from this compound, including quantitative data for key transformations and visualizations of the reaction workflows.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-stage process:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-nitro group with various nucleophiles (e.g., alkoxides, amines).
-
Deoxygenation: Removal of the N-oxide to yield the substituted pyridine.
-
Palladium-Catalyzed Cross-Coupling: Functionalization of the 5-bromo position via reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination.
The sequence of these steps can be adapted to achieve the desired substitution pattern.
Application Notes and Protocols for the Functionalization of 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical functionalization of 5-Bromo-2-methyl-4-nitropyridine 1-oxide. This versatile building block offers multiple reaction sites for diversification, making it a valuable intermediate in the synthesis of complex pyridine derivatives for pharmaceutical and materials science applications. The protocols herein describe key transformations including palladium-catalyzed cross-coupling reactions at the C5-bromo position, reduction of the C4-nitro group, and nucleophilic aromatic substitution (SNAr) of the nitro group. Due to the limited availability of specific experimental data for this exact substrate, the provided protocols and quantitative data are based on established procedures for structurally analogous compounds and should be considered as robust starting points for reaction optimization.
Introduction and Chemical Reactivity
This compound is a highly functionalized heterocyclic compound with three primary sites for chemical modification: the C5-bromo group, the C4-nitro group, and the C2-methyl group. The pyridine N-oxide and the nitro group strongly activate the pyridine ring, influencing its reactivity.
-
C5-Bromo Position: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
C4-Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amino group, which can be further derivatized. Additionally, the nitro group activates the C4 position for nucleophilic aromatic substitution (SNAr).
-
C2-Methyl Group: The methyl group can potentially be functionalized through deprotonation-alkylation or oxidation, although these reactions can be challenging due to the presence of other reactive sites.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The C5-bromo substituent is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational for building molecular complexity by forming biaryl systems, introducing alkynyl moieties, or attaching amino groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound.
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Suzuki-Miyaura coupling of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-18 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 16 | 80-95 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 70-85 |
Note: Yields are based on reactions with structurally similar bromo-pyridine substrates and may vary for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, providing access to a wide range of arylamine derivatives.
Reaction Principle: A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of an aryl halide with a primary or secondary amine.
Caption: Buchwald-Hartwig amination of this compound.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 70-88 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 65-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 75-92 |
Note: Yields are based on reactions with structurally similar bromo-pyridine substrates and may vary for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk flask.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Functionalization of the C4-Nitro Group
Reduction to an Amino Group
The reduction of the nitro group to a primary amine is a key transformation, opening up a plethora of subsequent derivatization possibilities such as acylation, alkylation, and diazotization.
Reaction Principle: The nitro group can be reduced using various methods, including catalytic hydrogenation or metal-based reducing agents in acidic media. The choice of reductant should be made carefully to avoid dehalogenation.
Caption: Reduction of the nitro group of this compound.
Table 3: Common Reagents for Nitro Group Reduction
| Entry | Reducing Agent | Solvent | Conditions | Comments |
| 1 | SnCl₂·2H₂O (5 equiv) | Ethanol | Reflux, 2-6 h | Effective and chemoselective; workup can be challenging due to tin salts. |
| 2 | Fe powder (5 equiv) / NH₄Cl (aq) | Ethanol/H₂O | Reflux, 1-4 h | Milder conditions, easier workup. |
| 3 | H₂ (1 atm), Pd/C (10 mol%) | Methanol or Ethyl Acetate | Room Temp, 4-12 h | Risk of dehalogenation (C-Br bond cleavage). |
| 4 | Sodium Dithionite (Na₂S₂O₄) | H₂O/THF | Room Temp to 60 °C | Mild conditions, good for sensitive substrates. |
Experimental Protocol: Nitro Reduction using SnCl₂·2H₂O
-
To a solution of this compound (1.0 equiv) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv).
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the N-oxide and the C4-nitro group, facilitates the displacement of the nitro group by strong nucleophiles.
Reaction Principle: The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor C4 position to form a stable Meisenheimer-like intermediate. Subsequent elimination of the nitrite ion restores aromaticity.
Experimental Protocol: General Procedure for SNAr with Alkoxides
-
To a solution of the alcohol (e.g., methanol, >10 equiv) as the solvent, add a strong base such as sodium hydride (NaH, 1.5 equiv) or potassium tert-butoxide (KOtBu, 1.5 equiv) at 0 °C to generate the alkoxide in situ.
-
Add this compound (1.0 equiv) to the solution.
-
Allow the reaction to warm to room temperature or heat gently (e.g., 40-60 °C) and stir for 2-16 hours, monitoring by TLC.
-
Carefully quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Functionalization of the C2-Methyl Group
The methyl group at the C2 position is acidic due to the electron-withdrawing nature of the nitropyridine N-oxide ring system. This allows for potential deprotonation followed by reaction with an electrophile. However, this reaction can be challenging due to the presence of other reactive sites and the potential for competing side reactions. Careful selection of a non-nucleophilic strong base and low temperatures is crucial.
General Strategy:
-
Deprotonation: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78 °C) in an anhydrous aprotic solvent like THF.
-
Reaction with Electrophile: Add an electrophile (e.g., an alkyl halide or an aldehyde) to the resulting anion.
Due to the complexity and substrate-specific nature of this transformation, a generalized, validated protocol is not provided. It is highly recommended to perform small-scale test reactions to optimize the conditions for any desired transformation of the methyl group.
Experimental Workflows
Catalytic Applications of 5-Bromo-2-methyl-4-nitropyridine 1-oxide Derivatives: A Review of Current Research
Despite extensive investigation, there is currently a notable lack of publicly available scientific literature detailing the specific catalytic applications of 5-Bromo-2-methyl-4-nitropyridine 1-oxide and its direct derivatives. While this compound is commercially available and its synthesis is documented, its role as a catalyst or a ligand in catalytic reactions has not been explicitly reported in peer-reviewed journals or patents. This suggests that its primary utility may lie in its function as a synthetic intermediate for the creation of more complex molecules, rather than as a catalyst itself.
Researchers in catalysis, drug development, and materials science often utilize substituted pyridine N-oxides for a variety of applications. These compounds can act as mild Lewis bases in organocatalysis, serve as ligands for transition metals in cross-coupling and oxidation reactions, or be precursors to catalytically active radical species in photoredox catalysis. However, the specific electronic and steric properties imparted by the bromo, methyl, and nitro substituents on the this compound scaffold have not been explored in the context of catalysis in the available literature.
Synthesis of this compound
The synthesis of this compound is well-established. The general approach involves the nitration of a precursor molecule, 5-bromo-2-methylpyridine 1-oxide.
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis is as follows:
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Dissolution: 5-bromo-2-methylpyridine 1-oxide is dissolved in concentrated sulfuric acid.
-
Nitration: The solution is cooled, and fuming nitric acid is added dropwise while maintaining a low temperature.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to drive the reaction to completion.
-
Work-up: After cooling, the reaction mixture is carefully neutralized with a base, such as sodium carbonate solution.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like dichloromethane.
-
Purification: The combined organic extracts are dried and the solvent is removed under reduced pressure to yield the this compound product.
Potential, Yet Undocumented, Catalytic Roles
While no specific applications have been found, the structural features of this compound suggest potential, albeit currently hypothetical, catalytic roles.
-
Lewis Base Catalysis: The N-oxide moiety provides a Lewis basic site that could activate substrates in various organic transformations. The electron-withdrawing nitro and bromo groups would modulate the basicity of the oxygen atom, potentially influencing its catalytic activity and selectivity.
-
Ligand in Transition Metal Catalysis: The pyridine N-oxide could coordinate to a metal center, with the substituents influencing the electronic properties of the metal and thereby the catalytic activity. The bromo substituent could also serve as a handle for further functionalization to create more complex ligand architectures.
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Precursor for N-Oxy Radicals: In the presence of a suitable oxidant or under photoredox conditions, the N-oxide could potentially be converted to a pyridine N-oxy radical. Such radicals can participate in a variety of catalytic cycles, including C-H functionalization and olefin functionalization reactions.
Future Research Directions
The absence of reported catalytic applications for this compound and its derivatives presents an open area for research. A systematic investigation into its potential as a catalyst or ligand could involve:
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Screening the compound as a catalyst in a range of known organocatalytic reactions.
-
Evaluating its performance as a ligand in various transition metal-catalyzed cross-coupling and oxidation reactions.
-
Exploring its ability to generate N-oxy radicals under photoredox conditions and their subsequent reactivity.
Such studies would be necessary to determine if this specific substituted pyridine N-oxide offers any advantages in terms of reactivity, selectivity, or stability over existing catalytic systems.
Application Notes and Protocols for 5-Bromo-2-methyl-4-nitropyridine 1-oxide
Disclaimer: Based on available research, 5-Bromo-2-methyl-4-nitropyridine 1-oxide is primarily utilized as a chemical intermediate in organic synthesis, particularly for pharmaceuticals, rather than in dedicated materials science applications. The following information details its synthesis and fundamental properties, which may be of value to researchers exploring novel applications.
I. Compound Properties
This section summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 62516-08-9 | [1] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 g/mol | [1] |
| Appearance | Pale yellow solid (inferred) | [1][2] |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature | [3] |
II. Synthesis Protocol
A common synthetic route to this compound involves the nitration of 5-bromo-2-methylpyridine 1-oxide.[1]
Materials:
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5-bromo-2-methylpyridine 1-oxide
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Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃)
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2 M aqueous Sodium Carbonate (Na₂CO₃)
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Dichloromethane (CH₂Cl₂)
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Magnesium Sulfate (MgSO₄)
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Ice bath
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Standard laboratory glassware and extraction apparatus
Experimental Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-2-methylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid (6.0 eq) and cool the mixture to 0°C using an ice bath.[1]
-
Nitration: Add fuming nitric acid (5.0 eq) dropwise to the cooled solution.[1]
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Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C for 2 hours.[1]
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Quenching and Neutralization: Cool the reaction mixture in an ice bath and slowly adjust the pH to 10 with a 2 M aqueous solution of sodium carbonate.[1]
-
Extraction: Extract the aqueous solution twice with dichloromethane.[1]
-
Drying and Concentration: Combine the organic extracts, dry them over magnesium sulfate, and concentrate under reduced pressure to yield the final product.[1]
The reported yield for this synthesis is approximately 90%.[1]
III. Diagrams
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
IV. Potential Research Directions
While direct applications in materials science are not prominent in current literature, the molecular structure of this compound suggests potential exploratory research areas:
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Coordination Chemistry: The pyridine N-oxide and nitro groups can act as ligands for metal ions, potentially forming metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or magnetic properties.
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Organic Electronics: The electron-withdrawing nitro group and the pyridine N-oxide moiety could impart useful electronic properties for applications in organic semiconductors or nonlinear optical materials, though further investigation is required.
-
Precursor for Functional Materials: This compound can serve as a versatile building block for the synthesis of more complex molecules with tailored properties for specific materials science applications. For instance, the bromo-substituent can be used for cross-coupling reactions to build larger conjugated systems.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Nitration: Insufficient reaction time or temperature. | Ensure the reaction is heated to 90°C and maintained for at least 2 hours to drive the nitration to completion.[1] |
| Loss of Product During Workup: The product may be lost during the neutralization and extraction steps. | Carefully adjust the pH to 10 with 2 M aqueous sodium carbonate, ensuring the solution is well-mixed.[1] Perform multiple extractions (at least twice) with dichloromethane to maximize product recovery.[1] | |
| Degradation of Starting Material: The starting material, 5-bromo-2-methylpyridine 1-oxide, may degrade if the initial cooling is not adequate. | The initial dissolution in sulfuric acid should be performed at 0°C in an ice bath before the dropwise addition of fuming nitric acid.[1] | |
| Formation of Impurities/By-products | Over-nitration or Side Reactions: Reaction temperature is too high or the reaction is run for an extended period. | Strictly control the reaction temperature at 90°C and monitor the reaction progress. Avoid prolonged heating after the starting material is consumed. |
| Incomplete Neutralization: Residual acidic impurities can co-extract with the product. | Ensure the pH is carefully adjusted to 10 and is stable before extraction. Use a pH meter for accurate measurement. | |
| Difficulty in Isolating the Product | Emulsion Formation During Extraction: Vigorous shaking during extraction can lead to the formation of a stable emulsion. | Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, adding a small amount of brine can help to break it. |
| Product Oiling Out: The product may separate as an oil instead of a solid upon concentration. | Ensure the organic extracts are thoroughly dried over a drying agent like magnesium sulfate before concentration.[1] If the product oils out, try trituration with a non-polar solvent like hexanes to induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The control of temperature during the addition of fuming nitric acid and the subsequent heating step is critical. The initial addition must be done at 0°C to manage the exothermic nature of the reaction.[1] The subsequent heating to 90°C is necessary for the nitration to proceed, but exceeding this temperature can lead to the formation of by-products.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a suitable method to monitor the reaction's progress. A sample of the reaction mixture can be carefully quenched, extracted, and spotted on a TLC plate against the starting material to check for its consumption.
Q3: What are the safety precautions I should take during this synthesis?
A3: This synthesis involves the use of strong acids (concentrated sulfuric acid and fuming nitric acid) and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn. The neutralization step is exothermic and should be performed slowly with cooling.
Q4: Can I use a different nitrating agent?
A4: While other nitrating agents exist, the combination of fuming nitric acid and concentrated sulfuric acid is a standard and effective method for the nitration of pyridine N-oxides. Using a different agent would require significant optimization of the reaction conditions.
Q5: What is the expected yield for this synthesis?
A5: A yield of approximately 90% can be expected under optimal conditions as reported in the literature.[1]
Experimental Protocol
Synthesis of this compound [1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromo-2-methylpyridine 1-oxide (1 equivalent) in concentrated sulfuric acid (6 equivalents).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Nitrating Agent: Add fuming nitric acid (5 equivalents) dropwise to the cooled solution while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C.
-
Reaction Time: Maintain the reaction at 90°C for 2 hours.
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully neutralize the mixture to a pH of 10 with a 2 M aqueous sodium carbonate solution.
-
Extract the aqueous layer twice with dichloromethane.
-
-
Isolation:
-
Combine the organic extracts.
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Dry the combined organic layer over magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound.
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Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-methyl-4-nitropyridine 1-oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the nitration of 5-bromo-2-methylpyridine 1-oxide. This is typically achieved using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[1]
Q2: What are the critical reaction parameters to control during the nitration?
A2: Temperature and the rate of addition of the nitrating agent are crucial. The reaction is often initiated at a low temperature (e.g., 0°C) during the addition of fuming nitric acid and then heated to drive the reaction to completion (e.g., 90°C).[1] Careful temperature control is essential to prevent over-nitration or decomposition.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By comparing the spots of the starting material (5-bromo-2-methylpyridine 1-oxide) and the product, you can determine when the starting material has been fully consumed.
Q4: What are the typical work-up and purification procedures?
A4: A standard work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice, followed by neutralization with a base, such as sodium carbonate, to a pH of around 10. The product is then typically extracted with an organic solvent like dichloromethane.[1] The combined organic extracts are dried and concentrated to yield the crude product, which can be further purified if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and extraction. | - Monitor the reaction closely with TLC to ensure the complete consumption of the starting material. - Ensure the reaction is heated for the recommended duration (e.g., 2 hours at 90°C) after the initial addition of nitric acid.[1] - During extraction, ensure thorough mixing and allow for complete phase separation. Perform multiple extractions to maximize product recovery. |
| Low Purity (Presence of Impurities) | - Over-nitration or side reactions due to excessive temperature. - Incomplete removal of acidic reagents during work-up. | - Maintain strict temperature control throughout the reaction, especially during the exothermic addition of nitric acid. - Ensure the aqueous solution is thoroughly neutralized (pH 10) before extraction to remove acidic impurities.[1] - Consider recrystallization or column chromatography for further purification if significant impurities persist. |
| Vigorous/Uncontrolled Reaction | - Too rapid addition of fuming nitric acid. - Inadequate cooling of the reaction mixture. | - Add the fuming nitric acid dropwise while ensuring the reaction temperature is maintained at 0°C.[1] - Use an efficient cooling bath (e.g., ice-salt bath) to manage the exothermic nature of the nitration reaction. |
| Difficulty in Isolating the Product | - Incomplete precipitation of the product after neutralization. - Emulsion formation during extraction. | - Ensure the pH is adjusted correctly to precipitate the product. - To break emulsions, you can try adding a saturated brine solution or passing the mixture through a pad of celite. |
Experimental Protocols
Synthesis of this compound [1]
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Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromo-2-methylpyridine 1-oxide (1 eq) in concentrated sulfuric acid (6 eq) and cool the mixture to 0°C in an ice bath.
-
Nitration: Add fuming nitric acid (5 eq) dropwise to the cooled solution, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C for 2 hours.
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Work-up: Cool the reaction mixture in an ice bath and slowly neutralize it to pH 10 with a 2 M aqueous solution of sodium carbonate.
-
Extraction: Extract the aqueous solution twice with dichloromethane.
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Isolation: Combine the organic extracts, dry them over magnesium sulfate, and concentrate under reduced pressure to obtain the final product.
Key Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-methylpyridine 1-oxide | [1] |
| Reagents | Fuming Nitric Acid, Sulfuric Acid | [1] |
| Reagent Ratio (Substrate:H₂SO₄:HNO₃) | 1 : 6 : 5 (molar equivalent) | [1] |
| Initial Temperature | 0°C | [1] |
| Reaction Temperature | 90°C | [1] |
| Reaction Time | 2 hours | [1] |
| Work-up pH | 10 | [1] |
| Extraction Solvent | Dichloromethane | [1] |
| Reported Yield | ~90% | [1] |
Visualizations
Caption: Synthesis Workflow Diagram
Caption: Troubleshooting Flowchart
References
Technical Support Center: Purification of 5-Bromo-2-methyl-4-nitropyridine 1-oxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Bromo-2-methyl-4-nitropyridine 1-oxide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for common purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after synthesizing this compound?
A1: Common impurities can include unreacted starting materials, such as 5-bromo-2-methylpyridine 1-oxide, and potential side-products from the nitration reaction. These may include positional isomers where the nitro group is at a different position on the pyridine ring. Over-nitration leading to dinitro- a or other oxidized species are also a possibility, though less common under controlled conditions.
Q2: Which purification method is generally more suitable for this compound: recrystallization or column chromatography?
A2: Both methods can be effective, and the choice depends on the impurity profile and the desired final purity.
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Recrystallization is often a good first choice for removing bulk impurities if a suitable solvent system can be identified. It is generally a simpler and more scalable technique.
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Column chromatography is highly effective for separating closely related impurities, such as positional isomers, and can yield very high purity material.[1] It is, however, more labor-intensive and requires more solvent.
Q3: How can I monitor the purity of my fractions during column chromatography or after recrystallization?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your column chromatography and to check the purity of your recrystallized product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Product does not crystallize upon cooling. | The solution may be too dilute, or the chosen solvent is too effective at room temperature. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound, if available. - Concentrate the solution by evaporating some of the solvent and allow it to cool again. - Consider adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution. |
| Product "oils out" instead of forming crystals. | The boiling point of the solvent might be higher than the melting point of your compound, or the solution is supersaturated. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a lower-boiling point solvent system. |
| Low recovery of the purified product. | Too much solvent was used, or the product has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in the final product. | The impurities are co-crystallizing with your product. | - Consider treating the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. |
Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor separation of spots on TLC, making it difficult to choose a solvent system. | The polarity of the eluent is too high or too low. | - Test a range of solvent systems with varying polarities. A common starting point for pyridine N-oxides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] |
| The compound does not move from the baseline on the column. | The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound runs with the solvent front. | The eluent is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Streaking of the compound on the column or TLC plate. | The compound may be too acidic or basic, or it might be interacting strongly with the silica gel. The sample may also be overloaded. | - Add a small amount of a modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape. - Ensure you are not overloading the column with the crude material. |
Quantitative Data
| Purification Method | Expected Purity | Expected Yield | Notes |
| Recrystallization | >95% | 60-85% | Highly dependent on the solvent system and impurity profile. |
| Column Chromatography | >98% | 50-80% | Effective for removing closely related impurities. Yield depends on the separation efficiency. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline and should be optimized for your specific crude product.
Materials:
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Crude this compound
-
Ethanol
-
Deionized Water
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Erlenmeyer flask
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Hotplate with stirring
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Büchner funnel and filter flask
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Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
While the solution is hot, add deionized water dropwise until the solution becomes slightly turbid.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is a general procedure and should be adapted based on TLC analysis of your crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of hexanes:ethyl acetate. The ideal system will give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Functionalization of 5-Bromo-2-methyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methyl-4-nitropyridine 1-oxide. The information is presented in a question-and-answer format to directly address common issues encountered during the functionalization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites of this compound are the C-Br bond at the 5-position and the methyl group at the 2-position. The pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing nitro group at the 4-position and the N-oxide functionality.[1]
Q2: Which functionalization reactions are commonly performed on this molecule?
The bromine atom at the C-5 position is a suitable leaving group for various reactions, including:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide by nucleophiles such as amines, alkoxides, and thiolates.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[2]
-
Additionally, the methyl group at the C-2 position can potentially undergo oxidation to a carboxylic acid.[1]
Q3: How does the N-oxide group influence the reactivity of the molecule?
The N-oxide group, in conjunction with the nitro group, further activates the pyridine ring towards nucleophilic attack. It also influences the regioselectivity of reactions. In some cases, the N-oxide can be removed (deoxygenated) in a subsequent step to yield the corresponding pyridine derivative.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low or no yield of the desired substitution product.
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the pyridine ring | While the nitro and N-oxide groups are strongly activating, highly unreactive nucleophiles may still require more forcing conditions. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO. |
| Poor leaving group ability of bromide | Although bromide is a good leaving group, for particularly challenging nucleophiles, conversion to a more reactive halide (e.g., iodide) via a Finkelstein-type reaction might be considered, though this is not a common issue. |
| Decomposition of the starting material | This compound may be unstable under strongly basic or high-temperature conditions. Monitor the reaction for the appearance of degradation products by TLC or LC-MS. Consider using a milder base or lowering the reaction temperature. |
| Side reactions | The nitro group can sometimes be a target for nucleophilic attack, although this is less common than substitution at the C-Br position. Analyze the crude reaction mixture for byproducts. |
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a solution of this compound (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1-2.0 equiv) and a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU; 2.0-3.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling
Issue: Low yield of the coupled product and significant side reactions.
| Potential Cause | Troubleshooting Steps |
| Catalyst deactivation | The pyridine N-oxide can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this effect. |
| Protodeboronation of the boronic acid | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be prevalent with aqueous bases. Consider using anhydrous conditions or more stable boronic esters (e.g., pinacol esters). |
| Homocoupling of the boronic acid | This is often caused by the presence of oxygen. Thoroughly degas all solvents and the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). |
| Debromination of the starting material | The C-Br bond is replaced by a hydrogen atom. This can be minimized by using a milder base, lower reaction temperatures, or a different ligand. |
| Poor solubility of reagents | Ensure that all reagents are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. |
Quantitative Data: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
Note: This data is based on analogous bromopyridine substrates and should be used as a starting point for optimization with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh3)4 (5) | - | K2CO3 (2.0) | Dioxane/H2O (4:1) | 90 | 12-16 | 50-80 |
| PdCl2(dppf) (3) | - | K3PO4 (2.5) | Toluene/H2O (4:1) | 100 | 8-12 | 60-90 |
| Pd2(dba)3 (2) | XPhos (4) | Cs2CO3 (2.0) | Dioxane | 110 | 6-10 | 70-95 |
Buchwald-Hartwig Amination
Issue: Low conversion or formation of byproducts.
| Potential Cause | Troubleshooting Steps |
| Catalyst poisoning by the N-oxide | Similar to Suzuki coupling, the N-oxide can inhibit the palladium catalyst. The use of specialized ligands (e.g., bulky biarylphosphines like XPhos or RuPhos) is often necessary.[3] |
| Incorrect base selection | A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. However, for base-sensitive substrates, weaker bases like Cs2CO3 or K3PO4 may be necessary, often requiring higher temperatures.[4] |
| Hydrodehalogenation | The replacement of bromine with hydrogen is a common side reaction. Optimizing the base, ligand, and temperature can minimize this.[4] |
| Incomplete reaction | If starting material remains, consider increasing the reaction temperature, using a more active catalyst system, or extending the reaction time. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv) in a dry reaction vessel.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Caption: A general troubleshooting workflow for functionalization reactions.
References
Technical Support Center: 5-Bromo-2-methyl-4-nitropyridine 1-oxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-2-methyl-4-nitropyridine 1-oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Why is my reaction yield significantly lower than expected? | Incomplete Nitration: The nitration reaction may not have gone to completion. | • Reaction Time & Temperature: Ensure the reaction is heated to the appropriate temperature (e.g., 90-105°C) for a sufficient duration (e.g., 2-3 hours) after the addition of the nitrating agent.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC). • Reagent Quality: Use fresh, fuming nitric acid and concentrated sulfuric acid. The presence of water can reduce the effectiveness of the nitrating mixture.[3] |
| Loss of Product During Work-up: The product may be lost during the neutralization and extraction steps. | • pH Adjustment: Carefully adjust the pH to approximately 8-10 with a saturated aqueous sodium carbonate or sodium bicarbonate solution.[1][4][5] Perform this step slowly and with cooling, as the neutralization is exothermic. • Extraction Solvent: Use an appropriate extraction solvent like dichloromethane or chloroform.[1][2] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. | |
| Starting Material Degradation: The starting material, 5-bromo-2-methylpyridine 1-oxide, may have degraded. | • Storage: Store the starting material in a cool, dry place, protected from light and moisture. |
Issue 2: Product Purity Issues
| Question | Possible Cause | Suggested Solution |
| My final product is impure. How can I improve its purity? | Ineffective Purification: The purification method may not be suitable for removing the specific impurities present. | • Recrystallization: Recrystallization is a common and effective method for purifying nitropyridine N-oxides.[4][6] Acetone is a suggested solvent for recrystallization.[4][5] A mixed solvent system, such as chloroform-ethanol, can also be effective.[6] • Column Chromatography: If recrystallization is ineffective, column chromatography can be used for further purification.[4] |
| Presence of Side-Products: The reaction may be producing unwanted side-products. | • Temperature Control: Carefully control the temperature during the addition of the nitrating agent, keeping it low initially (e.g., 0°C) before heating.[1] Overheating during nitration can lead to the formation of polynitrated byproducts.[7] | |
| Incomplete Removal of Acids: Residual sulfuric or nitric acid may be present in the final product. | • Thorough Washing: During the work-up, wash the crude product thoroughly with cold water after filtration to remove any remaining salts and acids.[4][8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Reported yields for the nitration of 5-bromo-2-methylpyridine 1-oxide are as high as 90%.[1] However, yields can vary depending on the specific reaction conditions and purification methods used.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a suitable method for monitoring the consumption of the starting material and the formation of the product.[4]
Q3: The reaction is highly exothermic. How can I control it?
A3: Add the fuming nitric acid dropwise to the solution of 5-bromo-2-methylpyridine 1-oxide in sulfuric acid while cooling the reaction vessel in an ice bath.[1] A spontaneous and vigorous reaction may occur when heating the mixture; be prepared to control it with an ice-water bath.[2]
Q4: What is the best way to isolate the crude product after the reaction?
A4: After cooling the reaction mixture, it should be poured onto crushed ice and then neutralized carefully with a base such as sodium carbonate.[2][4] The precipitated solid can then be collected by vacuum filtration.[4]
Q5: What are the key safety precautions for this synthesis?
A5: This reaction involves the use of strong acids (fuming nitric acid and concentrated sulfuric acid) and is exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The evolution of nitrous fumes should be managed, for instance, by venting them to a sodium hydroxide trap.[4][5]
Data Presentation
Table 1: Summary of a Reported Experimental Protocol and Yield
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-methylpyridine 1-oxide | [1] |
| Reagents | Fuming nitric acid, Sulfuric acid | [1] |
| Initial Temperature | 0°C | [1] |
| Reaction Temperature | 90°C | [1] |
| Reaction Time | 2 hours | [1] |
| Work-up | Neutralization with 2M Sodium Carbonate, Extraction with Dichloromethane | [1] |
| Reported Yield | 90% | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a reported synthesis.[1]
-
Reaction Setup: In a reaction vessel, dissolve 5-bromo-2-methylpyridine 1-oxide (1 eq) in concentrated sulfuric acid (6 eq) and cool the solution to 0°C in an ice bath.
-
Nitration: Add fuming nitric acid (5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C. Maintain this temperature for 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly neutralize it to a pH of 10 by adding a 2 M aqueous solution of sodium carbonate.
-
Extraction: Extract the aqueous solution twice with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry them over magnesium sulfate, and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: 5-Bromo-2-methyl-4-nitropyridine 1-oxide
This guide provides troubleshooting advice and frequently asked questions regarding the stability of 5-Bromo-2-methyl-4-nitropyridine 1-oxide. Researchers, scientists, and drug development professionals can use this information to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on its chemical structure, the primary stability concerns are sensitivity to heat, light, and strong acids or bases. The nitro group and the N-oxide functionality can make the molecule susceptible to degradation under harsh conditions.
Q2: How should I properly store this compound?
To ensure maximum stability, it is recommended to store the compound in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] For long-term storage, refrigeration (2-8°C) in an inert atmosphere is advisable.
Q3: What are the potential hazardous decomposition products?
Upon combustion or exposure to high temperatures, this compound may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[2]
Q4: Is this compound compatible with all common laboratory solvents?
While it is soluble in solvents like chloroform and methanol, its long-term stability in various solvents should be evaluated on a case-by-case basis. Protic solvents, especially under heating, could potentially participate in degradation reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
Q5: My reaction with this compound is yielding unexpected byproducts. What could be the cause?
Unexpected byproducts can arise from the degradation of the starting material or from side reactions. Review the troubleshooting guide below for potential causes related to the stability of the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low reaction yield or no desired product | Degradation of this compound prior to or during the reaction. | - Confirm the purity of the starting material using techniques like NMR or LC-MS before use. - Lower the reaction temperature. - Protect the reaction from light by wrapping the flask in aluminum foil. - Degas solvents to remove oxygen, especially for sensitive reactions. |
| Formation of colored impurities (e.g., brown or black) | Thermal decomposition or polymerization. | - Run the reaction at the lowest effective temperature. - Ensure the compound is not heated for extended periods. - Consider if any reagents are incompatible, leading to decomposition. |
| Inconsistent reaction outcomes | Inconsistent quality or storage of this compound. | - Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles or exposure of the entire batch to the atmosphere. - Always use a fresh bottle of reagents and solvents if possible. - Re-evaluate the storage conditions. |
| Loss of bromine from the molecule (detected by MS) | Nucleophilic substitution or reductive dehalogenation. | - Avoid strong nucleophiles if they are not the intended reactants. - Be cautious with reducing agents, as they may react with the nitro group or the bromine. |
Experimental Protocols
Protocol for Assessing Compound Stability
This protocol provides a general framework for testing the stability of this compound under various conditions.
1. Materials:
- This compound
- A selection of relevant solvents (e.g., DMSO, DMF, Acetonitrile, Methanol)
- HPLC or LC-MS system
- Temperature-controlled incubator or oven
- UV lamp
2. Procedure:
- Prepare stock solutions of the compound in the chosen solvents at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solutions into several vials for each condition to be tested.
- Thermal Stability: Place vials in incubators at different temperatures (e.g., room temperature, 40°C, 60°C).
- Photostability: Expose vials to a UV lamp or direct sunlight. Wrap a control vial in aluminum foil.
- Acid/Base Stability: Add a small amount of a dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) to separate vials.
- Analyze the samples by HPLC or LC-MS at various time points (e.g., 0h, 2h, 6h, 24h, 48h).
- Quantify the remaining percentage of the parent compound at each time point to determine the degradation rate.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental results.
Potential Degradation Pathways
Caption: Potential degradation pathways for the title compound.
References
troubleshooting failed reactions involving 5-Bromo-2-methyl-4-nitropyridine 1-oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-methyl-4-nitropyridine 1-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
General Troubleshooting
Q1: My reaction is failing or providing a low yield. What are the initial steps I should take to troubleshoot?
When a reaction fails or results in a low yield, a systematic approach is crucial. Start by verifying the integrity of your starting materials and reviewing the reaction setup and conditions. In many cases, issues can be traced back to reagent quality, an inert atmosphere, or suboptimal reaction parameters.
Below is a general workflow to guide your troubleshooting process.
Nucleophilic Aromatic Substitution (SNAr)
Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on the C-Br bond, but the reaction is sluggish or not working. Why?
The pyridine ring in this compound is electron-deficient, a property enhanced by the strong electron-withdrawing nitro group and the N-oxide moiety.[1][2] This electronic feature makes the ring susceptible to nucleophilic attack. However, several factors can still impede the reaction.
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Nucleophile Strength: The reaction requires a sufficiently strong nucleophile. Weak nucleophiles may not react or may require harsh conditions.
-
Leaving Group: While bromide is a good leaving group, the nitro group at the 4-position can also be displaced in some pyridine N-oxides, although this is less common for this specific substitution pattern.[3]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are typically preferred as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophile's reactivity.
-
Steric Hindrance: The methyl group at the 2-position can introduce some steric hindrance, potentially slowing down the reaction.[2]
Troubleshooting Steps:
-
Increase Temperature: Carefully increasing the reaction temperature can often overcome activation energy barriers.
-
Use a Stronger Base/Nucleophile: If applicable, using a stronger base to generate a more potent nucleophile can improve reaction rates.
-
Screen Solvents: Test different polar aprotic solvents to find the optimal medium for your specific nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions
Q3: My Suzuki coupling reaction is giving a low yield. What are the common pitfalls with this substrate?
Low yields in Suzuki couplings with bromopyridine derivatives are a frequent issue.[4] The electron-deficient nature of the ring is generally favorable for the initial oxidative addition step, but the pyridine nitrogen can complicate the catalytic cycle.[4][5]
-
Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4]
-
Ligand Choice: Using bulky, electron-rich phosphine ligands is critical to shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.
-
Base Selection: The choice of base is crucial for the transmetalation step. An inappropriate base can be ineffective or can promote side reactions.[5][6] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[6][7]
-
Side Reactions: Protodebromination (replacement of Br with H) and homocoupling of the boronic acid are common side reactions that consume starting materials.[6]
Table 1: Typical Conditions for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent System | Temp (°C) | Typical Yield* |
| Pd(PPh₃)₄ (3-5) | PPh₃ | K₂CO₃ (2-3) | Dioxane/H₂O | 80-100 | Moderate |
| Pd(dppf)Cl₂ (2-3) | dppf | K₃PO₄ (2-3) | Toluene/H₂O | 90-110 | Good-High |
| Pd₂(dba)₃ (2) | SPhos/XPhos | K₃PO₄ (2) | Dioxane | 100 | Good-High |
| Pd(OAc)₂ (3) | P(o-tolyl)₃ | Cs₂CO₃ (2) | DMF | 80-100 | Moderate-Good |
*Yields are illustrative and highly dependent on the specific boronic acid partner. Optimization is often required.
Q4: I'm observing significant debromination of my starting material in my Suzuki or Buchwald-Hartwig reaction. How can I prevent this?
Debromination (or hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings. It can arise from several pathways, often involving trace amounts of water or other proton sources.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. While some Suzuki protocols use water as a co-solvent, starting with anhydrous conditions provides better control.[5]
-
Degas Solvents Thoroughly: Oxygen can promote side reactions.[4] Degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[4]
-
Optimize Catalyst and Ligand: Some catalyst/ligand systems are more prone to promoting debromination. Screening different ligands can help identify a system that favors the cross-coupling pathway.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and can be less prone to side reactions like protodeboronation.[4]
Q5: My Buchwald-Hartwig amination reaction is not proceeding. What should I consider?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation but requires careful optimization, especially with heterocyclic substrates.[8][9][10]
-
Catalyst System: As with Suzuki couplings, the choice of palladium precursor and, critically, the phosphine ligand is paramount.[9] Sterically hindered, electron-rich ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) are often necessary.
-
Base: This reaction is highly sensitive to the base used. Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly employed. The choice of base can depend on the specific amine and aryl halide.
-
Amine Substrate: The nature of the amine (primary, secondary, steric hindrance, electronic properties) will significantly impact its reactivity.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[11]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10][11]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
General Protocol for Buchwald-Hartwig Amination
This protocol requires strict adherence to inert atmosphere techniques.
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOt-Bu) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).[10]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.[10]
-
Work-up: Once complete, cool the mixture to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[10] Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material using flash column chromatography.
References
- 1. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]
- 2. 5-Bromo-2-chloro-4-nitropyridine 1-oxide | 1379366-01-4 | Benchchem [benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the scale-up synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the nitration of 5-Bromo-2-methylpyridine 1-oxide. The reaction involves the use of a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.
Q2: What are the critical safety precautions to consider during this synthesis?
The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.[1] The use of fuming nitric acid and concentrated sulfuric acid necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[2][3] Accidental contact with skin or eyes can cause severe burns.[2] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2][3]
Q3: What are the typical starting materials and reagents required?
The primary starting material is 5-Bromo-2-methylpyridine 1-oxide. The key reagents for the nitration step are fuming nitric acid and concentrated sulfuric acid.[4] For the workup and purification, sodium carbonate, dichloromethane, and magnesium sulfate are commonly used.[4]
Q4: How is the starting material, 5-Bromo-2-methylpyridine 1-oxide, prepared?
5-Bromo-2-methylpyridine 1-oxide can be synthesized by the oxidation of 5-bromo-2-methylpyridine using an oxidizing agent like hydrogen peroxide in glacial acetic acid.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction due to insufficient reaction time or temperature.[1]- Suboptimal temperature control, leading to side reactions or degradation.[1]- Inefficient extraction of the product during workup. | - Cautiously increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC.[1]- Ensure precise temperature control throughout the addition of reagents and the reaction period.- Perform multiple extractions with a suitable organic solvent like dichloromethane to ensure complete recovery of the product.[4] |
| Formation of Impurities | - Over-nitration (dinitration) due to harsh reaction conditions (high temperature, excess nitrating agent).[1]- Formation of positional isomers.[1]- Incomplete oxidation of the starting material if preparing 5-Bromo-2-methylpyridine 1-oxide in situ. | - Reduce the reaction temperature and use a smaller excess of the nitrating agent.[1]- Optimize the reaction temperature to favor the formation of the desired 4-nitro isomer; lower temperatures may increase selectivity.[1]- Ensure the initial oxidation step to the N-oxide is complete before proceeding with nitration.- Purify the crude product using column chromatography or recrystallization.[1] |
| Runaway Reaction / Poor Temperature Control | - The nitration reaction is highly exothermic.- Addition rate of the nitrating agent is too fast.- Inadequate cooling capacity for the scale of the reaction. | - Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat).- Add the fuming nitric acid dropwise to the sulfuric acid solution of the substrate at a controlled low temperature (e.g., 0 °C).[4]- For larger scale reactions, consider a jacketed reactor with a circulating coolant for better temperature management. |
| Difficult Product Isolation | - The product may not precipitate cleanly from the reaction mixture upon neutralization.- Emulsion formation during extraction. | - After quenching the reaction mixture in an ice bath, slowly and carefully adjust the pH to 10 with a base like 2 M aqueous sodium carbonate.[4]- If an emulsion forms during extraction, adding a small amount of brine may help to break it.- Ensure the aqueous layer is saturated with a salt if necessary to improve extraction efficiency. |
Experimental Protocols
Synthesis of 5-Bromo-2-methylpyridine 1-oxide
A detailed procedure for the synthesis of the starting material involves suspending 5-bromo-2-methylpyridine in glacial acetic acid, followed by the addition of aqueous hydrogen peroxide. The mixture is then heated.[5]
Synthesis of this compound
The following protocol is a representative lab-scale synthesis that can be adapted for scale-up with appropriate engineering controls.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve 5-bromo-2-methylpyridine 1-oxide (1 eq) in concentrated sulfuric acid (6 eq).[4]
-
Cooling: Cool the solution to 0 °C using an ice bath.[4]
-
Nitration: Add fuming nitric acid (5 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90 °C for 2 hours.[4]
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath and slowly neutralize it to a pH of 10 with a 2 M aqueous sodium carbonate solution.[4]
-
Extraction: Extract the aqueous solution twice with dichloromethane.[4]
-
Drying and Concentration: Combine the organic extracts, dry them over magnesium sulfate, and concentrate under reduced pressure to yield the final product.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-methylpyridine 1-oxide | [4] |
| Reagents | Fuming nitric acid, Sulfuric acid | [4] |
| Molar Ratio (Substrate:H₂SO₄:HNO₃) | 1 : 6 : 5 | [4] |
| Initial Temperature | 0 °C | [4] |
| Reaction Temperature | 90 °C | [4] |
| Reaction Time | 2 hours | [4] |
| Yield | 90% | [4] |
Visualizations
References
Technical Support Center: Monitoring 5-Bromo-2-methyl-4-nitropyridine 1-oxide Reactions
Welcome to the technical support center for analytical techniques used in monitoring reactions involving 5-Bromo-2-methyl-4-nitropyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of reactions involving this compound?
A1: The primary techniques for monitoring reactions of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the specific reaction, the nature of the reactants and products, and the information required (e.g., qualitative monitoring vs. precise quantification).
Q2: I am performing a nucleophilic substitution on the bromine atom. Which technique is best for monitoring the consumption of the starting material and the formation of the product?
A2: For monitoring nucleophilic aromatic substitution (SNAr) reactions, HPLC with UV detection is often the most straightforward and robust method. It allows for the separation and quantification of the polar starting material and potentially less polar products. LC-MS is also highly effective as it provides mass confirmation of the product peak, which is especially useful for identifying unexpected byproducts.
Q3: Can I use GC-MS to analyze this compound? I'm concerned about its thermal stability.
A3: Caution is advised when using GC-MS for pyridine N-oxides, as they can be thermally labile. The nitro group further increases the potential for degradation in a hot GC inlet. It is recommended to use a cool on-column or a programmed temperature vaporization (PTV) inlet to minimize thermal stress. If you observe peak tailing or the absence of a clear molecular ion in the mass spectrum, thermal degradation is a likely cause.
Q4: How can I use NMR spectroscopy for quantitative analysis of my reaction mixture?
A4: Quantitative NMR (qNMR) is a powerful tool for reaction monitoring as it does not require calibration curves for each component. To perform qNMR, add a known amount of an inert internal standard to an accurately weighed sample of your reaction mixture. The internal standard should have a simple spectrum (ideally a singlet) that does not overlap with signals from your reactants or products. By comparing the integral of a known proton signal from your analyte to the integral of the standard, you can determine its absolute concentration.
Experimental Protocols & Data
The following sections provide detailed methodologies and representative data for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying this compound and its reaction products. Due to the high polarity of pyridine N-oxides, achieving sufficient retention on standard C18 columns can be challenging. A method with a high aqueous mobile phase composition or the use of Hydrophilic Interaction Liquid Chromatography (HILIC) is often necessary.
Detailed Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH adjusted to 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction aliquot in a 50:50 mixture of water and acetonitrile to an approximate concentration of 0.1 mg/mL.
Quantitative Data Summary (HPLC)
| Compound | Expected Retention Time (min) | Key UV λmax (nm) | Notes |
| This compound | ~ 8.5 | 254, 280 | Highly polar, may require high aqueous mobile phase for retention. |
| 5-Amino-2-methyl-4-nitropyridine 1-oxide | ~ 7.2 | 254, 350 | Product of nucleophilic substitution with an amine. |
| 5-Methoxy-2-methyl-4-nitropyridine 1-oxide | ~ 9.1 | 254, 275 | Product of nucleophilic substitution with methoxide. |
| 2-methyl-4-nitropyridine 1-oxide | ~ 6.5 | 254, 270 | Potential byproduct from debromination. |
Note: Retention times are estimates and will vary based on the specific HPLC system, column, and exact mobile phase conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, particularly for identifying volatile byproducts. The primary challenge is the potential for thermal degradation of the nitro- and N-oxide functionalities.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 20:1) at a low temperature of 200 °C.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dilute the reaction aliquot in a volatile solvent like ethyl acetate or dichloromethane.
Quantitative Data Summary (GC-MS)
| Compound | Expected Retention Time (min) | Key m/z Fragments | Notes |
| This compound | ~ 10.2 | 232/234 (M+), 216/218, 186/188, 107 | Molecular ion shows characteristic bromine isotope pattern. Loss of oxygen (-16) is common for N-oxides. |
| 5-Bromo-2-methylpyridine | ~ 7.8 | 171/173 (M+), 92 | Potential thermal degradation product (deoxygenation and denitration). |
| 2-Methyl-4-nitropyridine | ~ 7.1 | 138 (M+), 122, 92 | Potential thermal degradation product (debromination). |
Note: Retention times are estimates. The observed mass spectrum may be dominated by fragments resulting from thermal degradation in the injector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an excellent tool for structural confirmation and for monitoring reaction kinetics without the need for chromatography.
Detailed Experimental Protocol: Quantitative ¹H NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: 1,3,5-Trimethoxybenzene or another suitable standard with a singlet peak in a clear region of the spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into a vial.
-
Withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture and add it to the vial.
-
Accurately weigh the vial with the standard and the aliquot.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration. A D1 of 30 seconds is generally a safe starting point.
-
Acquire the spectrum with a 90° pulse angle.
-
Quantitative Data Summary (¹H NMR in CDCl₃)
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| This compound | -CH₃ | ~ 2.6 | s | The N-oxide causes a downfield shift compared to the parent pyridine. |
| H-3 | ~ 8.2 | s | ||
| H-6 | ~ 8.4 | s | ||
| 5-Amino-2-methyl-4-nitropyridine 1-oxide | -CH₃ | ~ 2.5 | s | Product of nucleophilic substitution with an amine. |
| H-3 | ~ 7.5 | s | ||
| H-6 | ~ 8.0 | s | ||
| -NH₂ | ~ 5.5 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |
Note: Chemical shifts are estimates and can be influenced by solvent and concentration.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Poor Retention (Peak at Solvent Front) | The compound is too polar for the current reversed-phase conditions. | 1. Increase the aqueous content of the mobile phase (e.g., start with 98% aqueous). 2. If using a C18 column, switch to a more polar "aqueous stable" C18 or a HILIC column. 3. For pyridine N-oxides, increasing the mobile phase pH to >8 can sometimes improve retention on suitable columns. |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column packing. 2. Column contamination or degradation. | 1. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a lower pH to protonate the silanols. 2. Use a highly end-capped column or a column designed for basic compounds. 3. Flush the column with a strong solvent. If the problem persists, replace the guard or analytical column. |
| Split or Broad Peaks | 1. Column void or channeling. 2. Sample solvent is too strong compared to the mobile phase. 3. Column overload. | 1. Replace the column. Avoid sudden pressure shocks. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Dilute the sample or inject a smaller volume. |
| Ghost Peaks | Contamination in the mobile phase, injector, or carryover from a previous injection. | 1. Use fresh, high-purity HPLC-grade solvents and additives. 2. Flush the injector and sample loop. 3. Run a blank gradient after a high-concentration sample to check for carryover. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peak for Analyte | 1. Complete thermal degradation in the injector. 2. Compound is not volatile enough under the current conditions. | 1. Lower the injector temperature significantly (e.g., to 180-200 °C). 2. Use a deactivated inlet liner. 3. Consider using an on-column injection technique if available. 4. Increase the final oven temperature, but be mindful of column bleed limits. |
| Broad or Tailing Peak | 1. Active sites in the inlet liner or on the column. 2. Slow sample transfer from the inlet to the column. | 1. Use a fresh, deactivated inlet liner. 2. Cut the first few centimeters from the front of the column. 3. Optimize the split flow or splitless purge time. |
| Mass Spectrum Shows Only Low m/z Fragments | Extensive fragmentation due to thermal degradation or high ionization energy. | 1. Confirm that the injector temperature is as low as feasible. 2. Look for expected fragment ions, such as the loss of oxygen (-16 Da) from the N-oxide or the loss of the nitro group (-46 Da). |
Visual Diagrams
Experimental Workflow for Reaction Monitoring
Troubleshooting Logic for HPLC Peak Tailing
Technical Support Center: Synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is achieved through the electrophilic nitration of 5-bromo-2-methylpyridine 1-oxide. The N-oxide group in the starting material activates the pyridine ring, directing the incoming nitro group predominantly to the 4-position.[1][2] The reaction is typically carried out using a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.[3]
Q2: What are the critical experimental parameters to control during this synthesis?
Careful control of reaction conditions is crucial for maximizing yield and minimizing byproduct formation. Key parameters include:
-
Temperature: The nitration of pyridine N-oxides can be highly exothermic. Maintaining a low initial temperature (e.g., 0°C) during the addition of the nitrating agent is essential to control the reaction rate and prevent runaway reactions.[3] Subsequent heating is often required to drive the reaction to completion, but the temperature should be carefully monitored to avoid the formation of degradation products.
-
Rate of Addition: The nitrating agent should be added dropwise to the solution of the starting material to maintain temperature control and prevent localized high concentrations of the nitrating agent, which can lead to over-nitration.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled to ensure complete conversion of the starting material while minimizing the excess of the nitrating agent, which can promote side reactions.
Q3: What are the potential byproducts in this synthesis?
While the reaction is generally regioselective for the 4-position, several byproducts can be formed:
-
Over-nitrated products (Dinitropyridine derivatives): The presence of the activating methyl group can increase the susceptibility of the ring to a second nitration, leading to the formation of dinitro-bromo-methylpyridine 1-oxide isomers.[1]
-
Other positional isomers: Although the 4-nitro isomer is the major product, small amounts of other isomers, such as the 6-nitro product, may be formed. The exact isomer distribution can be influenced by the reaction conditions.[4]
-
Oxidation of the methyl group: The strong oxidizing conditions of the nitration reaction can potentially lead to the oxidation of the methyl group, forming a carboxylic acid or other oxidized species.[5]
-
Starting material impurities: Impurities in the starting material, 5-bromo-2-methylpyridine 1-oxide, such as di-brominated species, will be carried through the reaction.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative monitoring.[6]
Q5: What are the recommended work-up and purification procedures?
A typical work-up procedure involves carefully quenching the reaction mixture by pouring it onto ice, followed by neutralization with a base (e.g., sodium carbonate) to precipitate the crude product.[3] The crude product can then be purified by:
-
Recrystallization: This is a common method for purifying the solid product.
-
Column chromatography: For higher purity and separation of closely related byproducts, column chromatography on silica gel is an effective technique.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction due to insufficient heating or reaction time.- Decomposition of starting material or product due to excessive temperature.- Loss of product during work-up and purification. | - Monitor the reaction by TLC or HPLC to ensure the consumption of the starting material. If the reaction is stalled, consider increasing the temperature or extending the reaction time cautiously.- Maintain strict temperature control throughout the reaction. Ensure the initial addition of the nitrating agent is performed at a low temperature.- Optimize the work-up procedure, for example, by ensuring complete precipitation and careful handling during filtration. |
| Low Purity / Presence of Multiple Spots on TLC | - Formation of over-nitrated byproducts.- Formation of other positional isomers.- Oxidation of the methyl group.- Presence of impurities in the starting material. | - Lower the reaction temperature to improve selectivity.[1]- Use a milder nitrating agent if harsh conditions are leading to side reactions.- Ensure the purity of the starting 5-bromo-2-methylpyridine 1-oxide.- Purify the crude product using column chromatography to separate the desired product from byproducts. |
| Reaction is Too Vigorous or Uncontrolled | - Too rapid addition of the nitrating agent.- Inadequate cooling of the reaction mixture. | - Add the nitrating agent slowly and dropwise, ensuring the temperature does not rise significantly.- Use an efficient cooling bath (e.g., ice-salt bath) to maintain the desired temperature during the addition. |
| Product is a Dark Oil or Gummy Solid | - Presence of significant impurities or degradation products. | - Purify the crude product using column chromatography.- Consider treating a solution of the crude product with activated carbon to remove colored impurities before recrystallization. |
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Starting Material | 5-bromo-2-methylpyridine 1-oxide | [3] |
| Nitrating Agent | Fuming Nitric Acid in Concentrated Sulfuric Acid | [3] |
| Reaction Temperature | 0°C for addition, then heated to 90°C | [3] |
| Reaction Time | 2 hours at 90°C | [3] |
| Reported Yield | 90% | [3] |
| Potential Byproducts | Dinitrated species, other nitro-isomers, oxidized methyl group derivatives | [1][4][5] |
Experimental Protocols
Synthesis of this compound [3]
-
Dissolve 5-bromo-2-methylpyridine 1-oxide (1 eq) in concentrated sulfuric acid (6 eq) and cool the solution to 0°C in an ice bath.
-
Add fuming nitric acid (5 eq) dropwise to the cooled solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C.
-
Maintain the reaction at 90°C for 2 hours.
-
Cool the reaction mixture in an ice bath and slowly neutralize it to a pH of 10 with a 2 M aqueous sodium carbonate solution.
-
Extract the aqueous solution twice with dichloromethane.
-
Combine the organic extracts, dry them over magnesium sulfate, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: Synthetic pathway for this compound and potential side reactions.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 2. Solved 5. Nitration of pyridine N-oxide yields predominantly | Chegg.com [chegg.com]
- 3. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction mechanisms and comparative performance of 5-bromo-2-methyl-4-nitropyridine 1-oxide as a versatile intermediate in organic synthesis. We present a comparative assessment against its chloro-analog, 5-chloro-2-methyl-4-nitropyridine 1-oxide, supported by experimental data to inform reagent selection and reaction optimization in drug discovery and development.
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. The presence of a bromo substituent, a nitro group, and an N-oxide functionality imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group and the N-oxide moiety activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions. This guide will delve into the key reaction mechanisms and provide a data-driven comparison of its performance against a common alternative.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 5-bromo-2-methylpyridine 1-oxide.
Experimental Protocol:
To a solution of 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) in sulfuric acid (4 mL), cooled to 0°C, fuming nitric acid (3 mL) is added dropwise. The reaction mixture is then warmed to room temperature and subsequently heated to 90°C for 2 hours. After cooling, the mixture is carefully neutralized with a 2 M aqueous sodium carbonate solution to pH 10 and extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate and concentrated to afford the product.[1]
Table 1: Synthesis of this compound
| Precursor | Reagents | Temperature | Time | Yield | Reference |
| 5-Bromo-2-methylpyridine 1-oxide | H2SO4, fuming HNO3 | 90°C | 2 h | 90% | [1] |
Reaction Mechanism Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is electron-deficient, a characteristic that is further amplified by the strong electron-withdrawing effects of the 4-nitro group and the 1-oxide functionality. This electronic profile makes the ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. The bromine atom at the 5-position, however, is not as activated as halides at the 2- or 4-positions would be. The primary sites for nucleophilic attack are the 2- and 6-positions. Displacement of the bromo group is less favorable but can occur under forcing conditions.
Suzuki-Miyaura Coupling
The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
References
comparing reactivity of 5-Bromo-2-methyl-4-nitropyridine 1-oxide with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 5-Bromo-2-methyl-4-nitropyridine 1-oxide with similar compounds, focusing on its utility in nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is supported by established chemical principles and available experimental data for analogous structures, offering a valuable resource for synthetic planning and drug discovery programs.
Introduction to Reactivity
This compound is a highly functionalized heterocyclic compound primed for nucleophilic aromatic substitution. The pyridine N-oxide moiety, in conjunction with a strong electron-withdrawing nitro group at the 4-position, significantly activates the pyridine ring towards nucleophilic attack. This activation is crucial for the displacement of leaving groups at positions ortho and para to the nitro group. In this molecule, both the bromine at the 5-position and the nitro group at the 4-position are potential sites for nucleophilic attack. However, the substitution of the nitro group is also a known reaction pathway for 4-nitropyridine-N-oxides.[1][2]
The primary focus of this guide is the nucleophilic substitution of the bromide at the 5-position, a common strategy in the synthesis of more complex molecules. The reactivity of this compound will be compared with analogues bearing different halogens at the 5-position and the influence of the methyl group at the 2-position will be discussed.
Quantitative Comparison of Reactivity
The "element effect" in SNAr reactions on activated aromatic and heteroaromatic systems generally shows a leaving group reactivity order of F > Cl ≈ Br > I.[4][5] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Based on these principles, the following table provides a predicted relative reactivity for 5-halo-2-methyl-4-nitropyridine 1-oxides and includes experimental data for related chloronitropyridine isomers to provide a semi-quantitative context.
Table 1: Predicted and Experimental Reactivity of Substituted Nitropyridine Derivatives in SNAr Reactions
| Substrate | Leaving Group | Position of Leaving Group | Predicted Relative Reactivity (vs. Bromo) | Experimental Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) with Piperidine in Ethanol (for related compounds) | Reference for Experimental Data |
| 5-Fluoro -2-methyl-4-nitropyridine 1-oxide | F | 5 | High | Data not available | - |
| 5-Chloro -2-methyl-4-nitropyridine 1-oxide | Cl | 5 | Moderate | Data not available | - |
| 5-Bromo -2-methyl-4-nitropyridine 1-oxide | Br | 5 | Moderate | Data not available | - |
| 2-Chloro-3-nitropyridine | Cl | 2 | - | 1.17 x 10⁻³ | [1] |
| 5-Chloro-2-nitropyridine | Cl | 5 | - | 1.52 x 10⁻⁴ | [1] |
| 2-Chloro-5-nitropyridine | Cl | 2 | - | 7.30 x 10⁻⁵ | [1] |
| 4-Chloro-3-nitropyridine | Cl | 4 | - | 1.80 x 10⁻² | [1] |
Note: The experimental data for chloronitropyridines illustrates the significant impact of substituent positioning on reactivity. The very high reactivity of 4-chloro-3-nitropyridine is due to the chloro leaving group being para to the activating nitro group. In this compound, the bromo leaving group is ortho to the activating nitro group, which also leads to significant activation.
The methyl group at the 2-position is expected to have a modest electronic effect on the reactivity at the 5-position. Its primary influence is likely to be steric, potentially hindering the approach of bulky nucleophiles. However, for many common nucleophiles, this steric hindrance is not expected to be a major impediment.[6]
Experimental Protocols
General Protocol for Comparative Reactivity Study via HPLC Monitoring
This protocol outlines a general method for comparing the reaction rates of this compound with its chloro and fluoro analogues.
Materials:
-
This compound
-
5-Chloro-2-methyl-4-nitropyridine 1-oxide
-
5-Fluoro-2-methyl-4-nitropyridine 1-oxide
-
Nucleophile of choice (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Internal standard (e.g., naphthalene, biphenyl)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each substrate (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile (e.g., 100 mM) in the same solvent.
-
Prepare a stock solution of the internal standard (e.g., 5 mM) in the same solvent.
-
-
Reaction Setup:
-
In a series of reaction vials, add a known volume of the substrate stock solution and the internal standard stock solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in a thermostatted bath.
-
-
Reaction Initiation and Monitoring:
-
Initiate each reaction by adding a known volume of the pre-heated nucleophile stock solution.
-
At regular time intervals, withdraw a small aliquot from each reaction vial and quench it by diluting with a large volume of the mobile phase.
-
Immediately analyze the quenched sample by HPLC to determine the concentrations of the substrate and product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the substrate versus time for each reaction.
-
Determine the initial reaction rate for each substrate.
-
Calculate the pseudo-first-order rate constant (kobs) if the nucleophile is in large excess. The second-order rate constant (k₂) can be obtained by dividing kobs by the concentration of the nucleophile.
-
Compare the calculated rate constants to determine the relative reactivity of the halo-substituted pyridine N-oxides.
-
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu⁻).
Caption: The two-step SNAr mechanism involving a rate-determining nucleophilic addition.
Experimental Workflow for Comparative Reactivity Study
The following diagram outlines the logical workflow for the experimental determination and comparison of SNAr reaction kinetics.
Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.
Conclusion
This compound is a versatile and reactive substrate for nucleophilic aromatic substitution. Its reactivity is primarily governed by the strong activating effect of the 4-nitro group and the N-oxide functionality. When comparing its reactivity with other 5-halo analogues, the established "element effect" in SNAr reactions predicts that the 5-fluoro analogue will be the most reactive, followed by the 5-chloro and 5-bromo compounds which are expected to have similar reactivities. The 2-methyl group is not expected to significantly hinder reactions with most common nucleophiles. The provided experimental protocol offers a robust framework for quantitatively determining these reactivity differences in a laboratory setting. This understanding is critical for the rational design of synthetic routes and the development of novel chemical entities in various fields of chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. benchchem.com [benchchem.com]
- 5. 884495-14-1|5-Bromo-2-methoxy-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]
- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]
A Comparative Guide to Alternatives for 5-Bromo-2-methyl-4-nitropyridine 1-oxide in the Synthesis of Bioactive Pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes and alternative reagents to 5-Bromo-2-methyl-4-nitropyridine 1-oxide for the preparation of key substituted pyridine intermediates. The focus is on the synthesis of 2-amino-5-bromo-4-methylpyridine, a crucial building block for various biologically active molecules, including inhibitors of Polo-like kinase 1 (PLK1), a key target in cancer therapy. The performance of different synthetic strategies is compared based on experimental data, and detailed protocols are provided.
Introduction
This compound is a highly functionalized pyridine derivative with potential applications as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its utility stems from the presence of multiple reactive sites: a bromo group amenable to cross-coupling reactions, a nitro group that can be reduced to an amine, and an N-oxide moiety that can be deoxygenated. A primary application of this scaffold is in the synthesis of PLK1 inhibitors. This guide explores alternative, and potentially more efficient, synthetic pathways to access the key intermediate, 2-amino-5-bromo-4-methylpyridine, which is a cornerstone for the development of these targeted therapeutics.
Comparison of Synthetic Routes to 2-amino-5-bromo-4-methylpyridine
The synthesis of 2-amino-5-bromo-4-methylpyridine is a critical step in the development of various kinase inhibitors. Below is a comparison of two primary synthetic routes: one starting from the title compound and an alternative, more direct route.
Data Presentation
| Parameter | Route 1: From this compound | Route 2: From 2-Amino-4-methylpyridine (Alternative) |
| Starting Material | This compound | 2-Amino-4-methylpyridine |
| Key Transformation(s) | 1. Reduction of nitro group2. Deoxygenation of N-oxide | Electrophilic bromination |
| Reagents | Fe/HCl or Catalytic Hydrogenation (e.g., H₂, Pd/C) | N-Bromosuccinimide (NBS), DMF |
| Number of Steps | Typically 1-2 steps | 1 step |
| Reported/Estimated Yield | Estimated 60-70% (multi-step) | ~80%[1][2][3] |
| Reaction Conditions | Acidic or neutral, potentially elevated temperature/pressure | 0-20°C[1][2] |
| Selectivity | Potential for de-bromination with some hydrogenation catalysts | High regioselectivity for the 5-position[1] |
| Scalability | Potentially complex due to multi-step nature | Demonstrated to be scalable[3] |
Experimental Protocols
Route 1: Synthesis of 2-amino-5-bromo-4-methylpyridine from this compound (Representative Protocol)
Objective: To synthesize 2-amino-5-bromo-4-methylpyridine via reduction of the nitro group and deoxygenation of the N-oxide.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux (approximately 80-90°C).
-
Slowly add concentrated HCl dropwise to the refluxing mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-amino-5-bromo-4-methylpyridine.
Route 2: Synthesis of 2-amino-5-bromo-4-methylpyridine from 2-Amino-4-methylpyridine (Alternative Protocol)[1][2]
Objective: To synthesize 2-amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-amino-4-methylpyridine.
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice bath
-
In a three-neck round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.
-
Cool the flask in an ice bath.
-
Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine, ensuring the temperature is maintained.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into water, which will result in the precipitation of a brown solid.[1]
-
Filter the solid using a Buchner funnel and wash it with water.
-
Dry the solid and then wash with 164 ml of acetonitrile for purification.[1][2]
-
Filter the purified solid and dry to obtain 2-amino-5-bromo-4-methylpyridine. The reported yield is approximately 80% (42 g).[1]
Alternative Reagent: 2,4-Dibromopyridine-N-oxide
For the synthesis of related aminobromopyridine scaffolds, 2,4-dibromopyridine-N-oxide serves as a viable alternative starting material. This reagent can be used to synthesize 2-amino-4-bromopyridine, which, while structurally different from the 5-bromo isomer, can be a valuable intermediate for exploring structure-activity relationships in drug discovery.
Synthesis of 2-amino-4-bromopyridine from 2,4-Dibromopyridine-N-oxide[4]
This two-step synthesis involves an initial ammoniation followed by a reduction.
Step 1: Ammoniation
-
2,4-dibromopyridine-N-oxide is reacted with ammonia water in a sealed vessel at a temperature between 60°C and 110°C.
Step 2: Reduction
-
The intermediate from the ammoniation step (79.59 g, 0.421 mol) is dissolved in 1 L of ethanol.
-
Reduced iron powder (235.8 g, 4.21 mol) and 7.5 mL of concentrated HCl are added.
-
The mixture is heated to reflux (76°C) for 5 hours.
-
After workup, 2-amino-4-bromopyridine is obtained as a faint yellow solid with a reported yield of 80.5%.[4]
Visualizations
Experimental Workflow for the Synthesis of 2-amino-5-bromo-4-methylpyridine
Caption: Comparative synthetic workflows for 2-amino-5-bromo-4-methylpyridine.
Polo-like Kinase 1 (PLK1) Signaling Pathway in Cell Cycle Regulation
Caption: Simplified PLK1 signaling pathway in mitosis.
Conclusion
While this compound is a potentially useful, highly functionalized building block, more direct and higher-yielding alternative routes are available for the synthesis of key intermediates like 2-amino-5-bromo-4-methylpyridine. The electrophilic bromination of 2-amino-4-methylpyridine with NBS offers a scalable, single-step, and high-yielding alternative. For the synthesis of related scaffolds, other reagents such as 2,4-dibromopyridine-N-oxide also provide efficient synthetic pathways. The choice of reagent and synthetic route will ultimately depend on factors such as the desired substitution pattern, scalability, and overall cost-effectiveness. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their synthetic endeavors in the field of drug discovery and development.
References
validation of products from 5-Bromo-2-methyl-4-nitropyridine 1-oxide reactions
A comprehensive guide to validating reaction products from 5-Bromo-2-methyl-4-nitropyridine 1-oxide, a versatile heterocyclic building block, is essential for researchers in drug discovery and materials science. This guide compares the primary synthetic pathways—Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Nitro Group Reduction—offering detailed experimental protocols, quantitative comparisons, and workflow visualizations to aid in strategic synthetic planning.
Section 1: Comparative Analysis of Key Reaction Pathways
This compound features multiple reactive sites, enabling diverse functionalization strategies. The two most prominent pathways for generating product variety involve reactions at the C4 (nitro) and C5 (bromo) positions.
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The electron-withdrawing nature of the nitro group and the N-oxide functionality strongly activates the C4 position for nucleophilic attack. This allows for the direct displacement of the nitro group by a range of nucleophiles, offering a straightforward method for introducing new functional groups.
-
Palladium-Catalyzed Cross-Coupling at C5: The bromine atom at the C5 position serves as a classic handle for various palladium-catalyzed cross-coupling reactions. This approach is fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2]
A third crucial validation pathway involves the transformation of the nitro group itself.
-
Reduction of the C4-Nitro Group: The nitro group can be readily reduced to a primary amine. This transformation is valuable as it converts an electron-withdrawing group into a versatile electron-donating group, which can serve as a nucleophile or be further modified.[3]
The following diagram illustrates the primary decision-making workflow for functionalizing the starting material.
Caption: Decision workflow for functionalizing this compound.
Section 2: Palladium-Catalyzed Cross-Coupling (C5-Position)
Cross-coupling reactions at the C5-bromo position are a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura and Stille couplings are two of the most utilized methods, each with distinct advantages and disadvantages.
Comparison of Suzuki vs. Stille Coupling
The choice between Suzuki and Stille coupling depends on factors like reagent toxicity, functional group tolerance, and ease of purification.[2][4]
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Reagent Stability | Boronic acids can be prone to decomposition; esters are more stable. | Organostannanes are generally stable to air and moisture. |
| Reaction Conditions | Typically requires a base (e.g., K₃PO₄, K₂CO₃). | Often proceeds under neutral or mildly basic conditions. |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove from nonpolar products. |
Quantitative Data: Product Yields
While specific yield data for this compound is not extensively published, data from the structurally analogous 5-bromo-2-methylpyridin-3-amine provides a strong predictive basis for expected yields in Suzuki coupling.[5] Stille coupling often provides comparable or superior yields, especially with complex substrates or those sensitive to basic conditions.[1]
Table 2: Representative Yields for Suzuki Coupling of an Analogous Bromopyridine [5]
| Arylboronic Acid Partner | Product | Yield (%) |
| Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 82% |
| 4-Methylphenylboronic acid | 5-(p-tolyl)-2-methylpyridin-3-amine | 85% |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88% |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 75% |
Experimental Protocols
The following are generalized protocols adaptable for the target substrate.
Caption: Comparative workflow for Suzuki and Stille cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [5][6]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%). Add degassed solvents, typically 1,4-dioxane and water in a 4:1 ratio.
-
Reaction: Stir the mixture at 85–95 °C for 12–18 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Protocol 2: General Procedure for Stille Coupling [7][8]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane reagent (1.2 eq).
-
Solvent and Catalyst: Add anhydrous, degassed toluene or DMF. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute with an organic solvent. To remove tin byproducts, wash the mixture with an aqueous solution of potassium fluoride (KF), filter the resulting precipitate through celite, and then perform a standard aqueous work-up. Purify the crude product by column chromatography.
Section 3: Nucleophilic Aromatic Substitution (C4-Position)
The displacement of the 4-nitro group is a facile process for 4-nitropyridine N-oxides.[3] This reaction provides direct access to 4-alkoxy, 4-aryloxy, and 4-amino pyridines.
Table 3: Comparison of Nucleophiles in SNAr Reactions
| Nucleophile Class | Typical Reagents | Conditions | Expected Outcome |
| Alkoxides | Sodium methoxide, Sodium ethoxide | Anhydrous alcohol (MeOH, EtOH), room temp to reflux | High yield of 4-alkoxy products. |
| Amines | Piperidine, Morpholine, Aniline | Aprotic polar solvent (DMSO, DMF) or neat amine, elevated temp | Good to high yield of 4-amino products.[9] |
| Phenoxides | Phenol + a base (Cs₂CO₃, K₂CO₃) | Anhydrous THF or DMF, 40-60 °C | High yield of 4-aryloxy products.[10] |
Protocol 3: General Procedure for SNAr with an Amine Nucleophile
-
Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq) in a suitable solvent such as DMSO or NMP.
-
Nucleophile Addition: Add the amine nucleophile (e.g., piperidine, 2.0-3.0 eq).
-
Reaction: Heat the mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, pour it into water to precipitate the product or extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, concentrate, and purify by column chromatography.
Section 4: Nitro Group Reduction (C4-Position)
Reduction of the nitro group to an amine is a common and high-yielding transformation that dramatically alters the electronic properties of the pyridine ring.
Table 4: Comparison of Reduction Methods
| Reagent System | Conditions | Advantages | Disadvantages | Typical Yield |
| Fe / Acid | Iron powder in acetic acid or aq. HCl/H₂SO₄ | Inexpensive, effective | Acidic conditions, potentially harsh work-up | 80-90%[11] |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂ | Clean reaction, high yield | Requires specialized hydrogenation equipment | >90% |
| ZrCl₄ / NaBH₄ | ZrCl₄, NaBH₄ in THF | Mild conditions, deoxygenates N-oxide simultaneously | Stoichiometric metal reagents | Good to high |
Protocol 4: Reduction of Nitro Group using Iron [11]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and iron powder (5.0 eq).
-
Solvent/Acid Addition: Add a solvent such as glacial acetic acid or aqueous sulfuric acid (e.g., 25-30%).
-
Reaction: Heat the mixture with vigorous stirring. For acetic acid, reflux is common. For aqueous acids, moderate heat (50-70 °C) is often sufficient. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction, filter off the iron salts, and carefully neutralize the filtrate with a base (e.g., Na₂CO₃ or aq. NaOH). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic extracts, concentrate, and purify as needed.
This guide provides a comparative framework for validating products from the reactions of this compound. By understanding the yields, protocols, and strategic advantages of each major pathway, researchers can more effectively design synthetic routes to novel compounds for pharmaceutical and materials applications.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.org [mdpi.org]
Spectroscopic Analysis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide and its derivatives. Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible literature, this guide leverages data from closely related analogues and predicted spectral information to offer a comprehensive comparison. The information herein is intended to support researchers in the identification, characterization, and quality control of these compounds.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and a selection of alternative pyridine N-oxide derivatives. This comparative data is essential for understanding the influence of different substituents on the spectroscopic properties of the pyridine N-oxide core.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | Methyl (ppm) | Solvent |
| This compound (Predicted) | ~8.5 (s) | - | - | ~8.3 (s) | ~2.6 (s) | CDCl₃ |
| 2-Methylpyridine N-oxide[1] | 7.20-7.32 (m) | 7.20-7.32 (m) | 7.20-7.32 (m) | 8.29-8.30 (d, J=5.5 Hz) | 2.53 (s) | CDCl₃ |
| 4-Methylpyridine N-oxide[1] | 7.12 (s) | - | 7.12 (s) | 8.13 (s) | 2.37 (s) | CDCl₃ |
| 3-Bromopyridine N-oxide[1] | - | 7.45-7.47 (dq, J=0.8, 8.3 Hz) | 7.21-7.24 (dd, J=6.6, 8.2 Hz) | 8.19-8.21 (dq, J=0.8, 6.5 Hz) | - | CDCl₃ |
| 2-Chloropyridine N-oxide[1] | 7.28-7.32 (m) | 7.55-7.58 (m) | 7.28-7.32 (m) | 8.40-8.41 (m) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Methyl (ppm) | Solvent |
| This compound (Predicted) | ~150 | ~130 | ~148 | ~115 | ~140 | ~18 | CDCl₃ |
| 2-Methylpyridine N-oxide[1] | 148.5 | 126.1 | 125.5 | 123.2 | 138.8 | 17.3 | CDCl₃ |
| 4-Methylpyridine N-oxide[1] | 138.4 | 126.6 | 138.0 | 126.6 | 138.4 | 20.1 | CDCl₃ |
| 3-Bromopyridine N-oxide[1] | 140.3 | 120.2 | 137.7 | 128.7 | 125.9 | - | CDCl₃ |
| 2-Chloropyridine N-oxide[1] | 141.5 | 126.9 | 126.0 | 123.8 | 140.3 | - | CDCl₃ w/ DMSO |
Table 3: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Predicted: ~1530 (NO₂ asym), ~1350 (NO₂ sym), ~1250 (N-O), C-Br stretch | [M+H]⁺ = 233.0[2] |
| 2-Methyl-3-nitropyridine 1-oxide | Not available | [M]⁺ = 154 |
| 2-Chloro-5-methyl-4-nitropyridine 1-oxide | Representative: ~1550 (NO₂ asym), ~1350 (NO₂ sym), ~1250 (N-O), ~700 (C-Cl) | [M+H]⁺ = 189 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of pyridine N-oxide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : -2 to 12 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : 0 to 200 ppm.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared spectrometer equipped with a suitable detector (e.g., DTGS).
-
Sample Preparation :
-
KBr Pellet Method : Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are typically co-added.
-
-
Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition :
-
Ionization Mode : Positive ion mode is typically used to observe [M+H]⁺ ions.
-
Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Infusion : Introduce the sample solution directly into the ESI source via a syringe pump.
-
UV-Vis Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Data Acquisition :
-
Wavelength Range : Scan from 200 to 800 nm.
-
Blank : Use the pure solvent as a blank for background correction.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.
References
A Comparative Study of Catalytic Systems for 5-Bromo-2-methyl-4-nitropyridine 1-oxide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 5-Bromo-2-methyl-4-nitropyridine 1-oxide stands as a versatile building block, offering a reactive handle for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative overview of several key catalytic systems for the coupling of this substrate, supported by representative experimental data from structurally similar compounds to inform catalyst and reaction condition selection.
Performance Comparison of Catalytic Systems
The choice of catalytic system—comprising a palladium precursor, a ligand, a base, and a solvent—is critical to achieving high yields and selectivity in the coupling of this compound. The following tables summarize typical conditions and outcomes for various palladium-catalyzed cross-coupling reactions on analogous bromopyridine derivatives. While specific data for this compound is limited in publicly available literature, the data presented for similar substrates provides a strong predictive framework for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the bromopyridine and an organoboron reagent.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Arylboronic acid | 85-95 | >15 | Moderate to Good | A standard and reliable catalyst system for Suzuki couplings. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Arylboronic acid | 100-110 | 12-24 | Good to Excellent | Buchwald ligands like SPhos often provide higher activity and broader substrate scope. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Arylboronic acid | 90 | 12 | Good | Effective for a range of arylboronic acids. |
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, coupling the bromopyridine with a primary or secondary amine.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | Aryl and alkyl amines | 100-110 | 12-24 | Good | A common and effective system for C-N bond formation.[1] |
| Pd(OAc)₂ / Xantphos | Xantphos | NaOtBu | Toluene | Heterocyclic amines | 100 | 12-24 | High | Particularly effective for coupling with heteroaryl halides. |
| [Pd(allyl)Cl]₂ / RuPhos | RuPhos | K₂CO₃ | 1,4-Dioxane | Primary and secondary amines | 80 | 12-24 | Good to Excellent | Bulky biarylphosphine ligands can facilitate challenging couplings. |
Heck Coupling
The Heck reaction facilitates the formation of a new C-C bond by coupling the bromopyridine with an alkene.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Styrene | 100-120 | 12-24 | Good | A classic phosphine-based system.[2] |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | Acrylates | 100 | 24 | High | Tri(o-tolyl)phosphine is often a more effective ligand than triphenylphosphine.[3] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | NMP | n-Butyl acrylate | 120-140 | 16-24 | Good | High boiling point solvents like NMP can be beneficial. |
Sonogashira Coupling
This reaction is a powerful method for the formation of C-C bonds between the bromopyridine and a terminal alkyne.
| Catalyst System | Co-catalyst | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Phenylacetylene | 80 | 4-6 | High | The classic catalyst system for Sonogashira couplings.[4] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | Terminal alkynes | 60-80 | 12 | Good to Excellent | Diisopropylamine is a commonly used base. |
| Pd(CF₃COO)₂ | CuI | Et₃N | DMF | Various alkynes | 100 | 3 | Good to High | A highly active palladium source. |
Experimental Protocols
The following are generalized experimental protocols for the key coupling reactions of this compound, based on established procedures for structurally similar bromopyridines. Optimization of these conditions for the specific substrate and coupling partner is recommended.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To a dry, sealable reaction tube, add this compound (1.0 equiv), the amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., BINAP, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv).[1]
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
General Procedure for Heck Coupling
-
In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and base (e.g., Et₃N, 2.0 equiv).[3]
-
Add an anhydrous solvent such as DMF.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).[4]
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., DMF) and a base (e.g., Et₃N, 2.0 equiv).[4]
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed.[4]
-
Cool the reaction, pour it into a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Experimental Workflow and Catalytic Cycles
To further elucidate the processes involved, the following diagrams illustrate a generalized experimental workflow and the fundamental catalytic cycles for these cross-coupling reactions.
References
A Comparative Guide to the Synthetic Utility of 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine derivatives, in particular, are ubiquitous in bioactive molecules. This guide provides a comparative analysis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide , a versatile building block, highlighting its advantages in key synthetic transformations. While direct comparative quantitative data for this specific reagent is limited in the literature, this guide leverages data from structurally similar compounds to provide a comprehensive overview of its potential performance against other alternatives.
Key Advantages in Synthesis
This compound offers a unique combination of reactive sites, allowing for sequential and regioselective functionalization. The primary advantages of this reagent lie in its utility in cross-coupling reactions and the synthetic versatility endowed by its nitro and N-oxide functionalities.
-
Versatile Handle for Cross-Coupling Reactions: The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This enables the facile introduction of a wide range of aryl, heteroaryl, and amino substituents.
-
Modulation of Reactivity: The presence of the electron-withdrawing nitro group and the N-oxide functionality significantly influences the electronics of the pyridine ring, impacting the reactivity of the C-Br bond and directing further substitutions.
-
Synthetic Versatility of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key functional group for further derivatization, such as in the synthesis of fused heterocyclic systems or for use in amide bond formation.
-
N-Oxide as a Directing and Activating Group: The N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, as demonstrated in its own synthesis. It can also be deoxygenated at a later synthetic stage if the pyridine core is desired.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Below is a comparison of yields for the Suzuki-Miyaura coupling of various bromopyridine derivatives with different arylboronic acids.
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 | [1] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 | [1] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [1] |
| 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | High | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd/Polymer Hybrid | K₃PO₄ | DMF/H₂O | 70 | - | >80 | [3] |
Analysis: The data on analogous aminobromopyridines shows that high yields can be achieved in Suzuki-Miyaura couplings. The presence of the strongly electron-withdrawing nitro group and the N-oxide in this compound is anticipated to make the C-Br bond more susceptible to oxidative addition, potentially leading to faster reaction times or allowing for lower catalyst loadings compared to less activated bromopyridines.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The reactivity of aryl halides in this reaction is also enhanced by electron-withdrawing groups. Therefore, this compound is expected to be an excellent substrate for this transformation.
The following table presents data for the Buchwald-Hartwig amination of related bromopyridine substrates.
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | Good to Excellent | [4] |
| 2-Amino-5-bromo-4-methylpyridine | 4-Methoxyaniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 8-16 | High | [4] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 98% | [5] |
| 2-Bromopyridine | Cyclohexylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 85% | [5] |
Analysis: High yields are consistently observed for the Buchwald-Hartwig amination of various bromopyridines. The electron-deficient nature of this compound suggests it will be a highly reactive coupling partner, likely enabling efficient amination reactions under relatively mild conditions.
Synthesis of this compound: A Comparison of Nitration Methods
The synthesis of the title compound typically involves the nitration of a pyridine N-oxide precursor. The choice of nitrating agent is crucial for achieving good yields and selectivity.
| Precursor | Nitrating Agent | Conditions | Yield (%) | Reference |
| 5-bromo-2-methylpyridine 1-oxide | Fuming HNO₃ / H₂SO₄ | 90 °C, 2 h | 90 | [6] |
| Pyridine-N-oxide | Fuming HNO₃ / conc. H₂SO₄ | 125-130 °C, 3 h | 42 | [7] |
| 2-chloro-5-methylpyridine-1-oxide | Conc. HNO₃ / Conc. H₂SO₄ | 100 °C, 2 h | 80 |
Analysis: The use of a fuming nitric acid and sulfuric acid mixture appears to be a highly effective method for the nitration of substituted pyridine N-oxides, providing a high yield for the synthesis of this compound.[6] This highlights the activating effect of the N-oxide group towards electrophilic nitration at the 4-position.
Experimental Protocols
Synthesis of this compound[6]
Materials:
-
5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol)
-
Sulfuric acid (4 mL, 80 mmol)
-
Fuming nitric acid (3 mL, 60 mmol)
-
2 M aqueous sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Dissolve 5-bromo-2-methylpyridine 1-oxide in sulfuric acid in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add fuming nitric acid dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2 hours.
-
Cool the reaction mixture in an ice bath and slowly neutralize to pH 10 with 2 M aqueous sodium carbonate.
-
Extract the aqueous solution twice with dichloromethane.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield the product.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for structurally similar aminobromopyridines and can serve as a starting point for this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add Pd(PPh₃)₄.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound stands out as a highly versatile and reactive building block for the synthesis of complex substituted pyridines. Its key advantages include a readily functionalizable bromine atom for cross-coupling reactions, which is activated by the presence of electron-withdrawing nitro and N-oxide groups. This enhanced reactivity is expected to translate into efficient Suzuki-Miyaura and Buchwald-Hartwig reactions, potentially under milder conditions or with lower catalyst loadings compared to less activated aryl bromides. The synthetic handles of the nitro and N-oxide functionalities further broaden its utility, allowing for a diverse range of subsequent transformations. While direct comparative studies are encouraged to fully quantify its performance, the available data on analogous systems strongly supports its position as a valuable reagent for researchers in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]
Navigating the Landscape of Pyridine-Based Reagents: A Comparative Guide to 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide in synthetic applications, weighing its performance against common alternatives.
In the realm of pharmaceutical and agrochemical synthesis, the strategic functionalization of heterocyclic scaffolds is paramount. Pyridine derivatives, in particular, are ubiquitous in bioactive molecules. Among the array of reagents available for constructing substituted pyridine rings, this compound presents itself as a highly activated substrate for nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive comparison of its utility and limitations, supported by available experimental data and established reactivity principles.
Performance in Nucleophilic Aromatic Substitution: A Comparative Overview
The primary application of this compound lies in its reactivity towards nucleophiles, enabling the introduction of various functionalities onto the pyridine core. The presence of a nitro group para to the bromine atom significantly activates the aromatic ring towards nucleophilic attack, making the bromo group an excellent leaving group. The pyridine N-oxide moiety further influences the electronic properties of the ring, often enhancing its electrophilicity.
While direct, side-by-side comparative studies detailing the performance of this compound against other halogenated nitropyridines are limited in publicly available literature, we can infer its reactivity based on established principles of SNAr reactions on aromatic systems. The key factors influencing the rate of reaction are the nature of the leaving group, the position of the electron-withdrawing groups, and the nature of the nucleophile.
Table 1: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Reagent | Leaving Group | Position of Activating Group (NO₂) | Expected Relative Reactivity | Potential Limitations |
| This compound | Bromo | Para | High | Potential for side reactions at the N-oxide group or the methyl group under certain conditions. |
| 2-Chloro-5-nitropyridine | Chloro | Meta | Moderate | Lower reactivity compared to para-activated systems, potentially requiring harsher reaction conditions. |
| 2-Bromo-5-nitropyridine | Bromo | Meta | Moderate | Similar to its chloro-analogue, with the bromo group being a slightly better leaving group in some contexts. |
| 4-Chloro-3-nitropyridine | Chloro | Ortho | Very High | High reactivity can sometimes lead to reduced selectivity and increased side product formation. |
Note: The expected relative reactivity is based on the general principle that ortho and para positioning of a strong electron-withdrawing group relative to the leaving group leads to greater stabilization of the Meisenheimer intermediate and thus a faster reaction rate.
Experimental Protocols: A Representative Nucleophilic Aromatic Substitution
The following is a general protocol for a typical SNAr reaction involving a substituted nitropyridine, which can be adapted for this compound.
Objective: To synthesize a 5-substituted-2-methyl-4-nitropyridine 1-oxide via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)
-
A suitable base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
To a solution of the nucleophile (1.2 equivalents) and the base (1.5 equivalents) in the chosen anhydrous solvent, add this compound (1.0 equivalent) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-2-methyl-4-nitropyridine 1-oxide.
Potential Limitations and Alternative Reagents
Despite its high reactivity, this compound is not without its limitations. The presence of multiple reactive sites—the bromo group, the nitro group, the N-oxide, and the methyl group—can lead to a lack of selectivity under certain reaction conditions.
Potential Side Reactions:
-
Reduction of the nitro group or N-oxide: Certain nucleophiles or reaction conditions, especially those involving reducing agents, can lead to the reduction of the nitro group to an amino group or the deoxygenation of the N-oxide.
-
Reaction at the methyl group: Strong bases could potentially deprotonate the methyl group, leading to undesired side reactions.
-
Displacement of the nitro group: While less common, under forcing conditions, the nitro group itself could act as a leaving group.
Alternative Reagents:
For synthetic transformations where the high reactivity of this compound is problematic or where alternative substitution patterns are desired, other reagents can be considered.
Table 2: Comparison with Alternative Reagents for Pyridine Functionalization
| Alternative Reagent | Key Features | Common Applications | Advantages over this compound |
| 2-Chloro-5-nitropyridine | Moderately reactive, commercially available. | Synthesis of various substituted pyridines where high reactivity is not required. | More predictable reactivity profile due to fewer activating groups. |
| 2,5-Dibromopyridine | Two reactive sites for sequential functionalization. | Synthesis of di-substituted pyridines via differential reactivity of the two bromo groups. | Allows for controlled, stepwise introduction of different functional groups. |
| Pyridine N-oxide | Precursor for the introduction of various functional groups at the 2- and 4-positions. | Functionalization via electrophilic attack on the oxygen followed by nucleophilic addition. | Different regioselectivity compared to direct SNAr on halopyridines. |
Visualizing Reaction Pathways and Workflows
To better understand the utility of this compound, the following diagrams illustrate a typical reaction pathway and an experimental workflow.
Caption: Generalized pathway for nucleophilic aromatic substitution.
Caption: A typical experimental workflow for synthesis.
Conclusion
This compound is a potent reagent for the synthesis of substituted pyridines, offering high reactivity in nucleophilic aromatic substitution reactions due to the favorable positioning of its activating nitro group. This high reactivity, however, can be a double-edged sword, potentially leading to a lack of selectivity in complex molecular scaffolds. For researchers and drug development professionals, the choice of this reagent should be guided by the specific synthetic target and the desired reactivity profile. In cases where controlled, stepwise functionalization or a more moderate reactivity is required, alternative reagents may prove more suitable. Further empirical studies directly comparing the performance of this reagent against its counterparts would be invaluable to the scientific community for making more informed decisions in synthetic planning.
A Comparative Cost-Benefit Analysis of Synthesis Routes for 5-Bromo-2-methyl-4-nitropyridine 1-oxide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-methyl-4-nitropyridine 1-oxide is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two potential synthesis routes to this compound, offering experimental data and protocols to inform strategic decisions in its procurement or in-house production.
Executive Summary
Two primary synthesis routes for this compound are compared:
-
Route 1: Nitration of 5-bromo-2-methylpyridine 1-oxide. This is a well-documented, high-yielding approach.
-
Route 2: Bromination of 2-methyl-4-nitropyridine 1-oxide. This is a plausible but less documented alternative.
The analysis reveals that Route 1 is the more cost-effective and reliable method due to its high reported yield and readily available starting material. While Route 2 is chemically feasible, the lack of specific yield data and the higher cost of its starting material make it a less attractive option without further process optimization.
Comparative Data
Table 1: Cost-Benefit Analysis of Synthesis Routes
| Parameter | Route 1: Nitration | Route 2: Bromination (Estimated) |
| Starting Material | 5-bromo-2-methylpyridine 1-oxide | 2-methyl-4-nitropyridine 1-oxide |
| Key Reagents | Fuming Nitric Acid, Sulfuric Acid | Bromine, Sulfuric Acid |
| Reported Yield | 90% | Estimated at 75%* |
| Reaction Time | 2 hours at 90°C | Not specified (estimated 2-4 hours) |
| Reaction Temperature | 0°C to 90°C | Not specified (estimated room temp. to 80°C) |
| Starting Material Cost (USD/mole) | ~$5,828 | ~$14,286 |
| Estimated Product Cost (USD/gram) | ~$33.50 | ~$97.50 |
| Confidence Level | High (Published Protocol) | Low (Hypothetical, no direct protocol found) |
*Yield for Route 2 is an educated estimate based on similar electrophilic aromatic substitution reactions on pyridine N-oxides, as a specific protocol for this reaction was not found in the literature.
Table 2: Reagent Cost Breakdown
| Reagent | Supplier Example | Cost (USD) | Quantity | Cost per Mole (USD) |
| 5-bromo-2-methylpyridine 1-oxide | IndiaMART | 31,000 INR/kg (~$372) | 1 kg | ~$5,828 |
| 2-methyl-4-nitropyridine 1-oxide | Sigma-Aldrich | $354 | 25 g | ~$14,286 |
| Fuming Nitric Acid (>90%) | Sigma-Aldrich | $338 | 100 mL | ~$135 |
| Sulfuric Acid (99.999%) | Sigma-Aldrich | $484 | 500 mL | ~$52 |
| Bromine (99.8%) | Thermo Scientific | $500.95 | 25 g | ~$801 |
Note: Prices are based on currently available data from various suppliers and are subject to change. Bulk purchasing can significantly reduce costs. Currency conversions are approximate.
Experimental Protocols
Route 1: Nitration of 5-bromo-2-methylpyridine 1-oxide
This protocol is based on a published synthesis with a reported yield of 90%.[1]
Materials:
-
5-bromo-2-methylpyridine 1-oxide (1 eq)
-
Sulfuric acid (6 eq)
-
Fuming nitric acid (5 eq)
-
2 M aqueous sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Dissolve 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) in sulfuric acid (4 mL, 80 mmol) and cool the solution to 0°C in an ice bath.
-
Add fuming nitric acid (3 mL, 60 mmol) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C.
-
Maintain the temperature at 90°C for 2 hours.
-
Cool the reaction in an ice bath and slowly adjust the pH to 10 with a 2 M aqueous sodium carbonate solution.
-
Extract the aqueous solution twice with dichloromethane.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate to yield the product.
Reported Yield: 2.54 g (90%) of this compound.[1]
Route 2: Bromination of 2-methyl-4-nitropyridine 1-oxide (Hypothetical)
A specific, detailed protocol for this reaction with yield data was not found in the reviewed literature. The following is a generalized, hypothetical protocol based on standard bromination procedures for pyridine N-oxides.
Materials:
-
2-methyl-4-nitropyridine 1-oxide (1 eq)
-
Liquid bromine (1.1 eq)
-
Concentrated sulfuric acid
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Dissolve 2-methyl-4-nitropyridine 1-oxide in concentrated sulfuric acid and cool to 0°C.
-
Slowly add liquid bromine dropwise to the solution, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Gentle heating may be required to drive the reaction to completion.
-
Pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Quench any remaining bromine with a sodium bisulfite solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of the Cost-Benefit Analysis Workflow
The following diagram illustrates the logical flow of the decision-making process for selecting a synthesis route.
Caption: A flowchart of the cost-benefit analysis for the synthesis of this compound.
Conclusion
Based on the available data, the nitration of 5-bromo-2-methylpyridine 1-oxide (Route 1) is the recommended synthesis route for this compound. It is a well-established method with a high reported yield, and the starting materials are more economical compared to the alternative. While the bromination of 2-methyl-4-nitropyridine 1-oxide (Route 2) is a chemically sound approach, it would require significant research and development to establish a reliable protocol and optimize the yield to become cost-competitive. For researchers and drug development professionals requiring a dependable and cost-effective supply of this intermediate, Route 1 presents a clear advantage.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-2-methyl-4-nitropyridine 1-oxide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-methyl-4-nitropyridine 1-oxide, a compound that, like many pyridine derivatives and nitro compounds, requires careful management as hazardous waste.
Immediate Safety and Handling:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found, data from structurally similar compounds indicate that it should be handled with caution. Pyridine derivatives are often flammable, toxic, and irritants.[1] Therefore, all waste containing this compound must be treated as hazardous.[1][2]
Personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Butyl rubber, Viton®), safety glasses with side shields or chemical splash goggles, and a standard laboratory coat.[1] All handling of this compound should occur in a well-ventilated area or within a chemical fume hood to avoid inhalation of vapors.[1]
Quantitative Data Summary from Related Compounds
To provide a clear reference for the potential hazards and disposal considerations, the following table summarizes key data from the SDS of similar pyridine-based nitro-compounds. It is crucial to treat this compound with at least the same level of caution.
| Property | 5-bromo-2-nitropyridine[3] | 3-Bromo-4-nitropyridine N-oxide[4] | 2-Bromo-5-nitropyridine[5] | 4-Nitropyridine N-oxide[6] |
| Physical State | Solid | Solid | Solid | Solid |
| Hazards | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3) | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3) | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3), Harmful if swallowed, in contact with skin or if inhaled | Toxic if swallowed (Cat. 3), Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3) |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | Not specified | Strong oxidizing agents, Strong bases | Strong oxidizing agents, Acid chlorides |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide | Not specified | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) |
| Disposal Consideration | Dispose of contents/container to local/regional/national/international regulations | Dispose of contents/container to an approved waste disposal plant | Dispose of contents/container to an approved waste disposal plant | Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1][2] The following is a general procedural plan:
1. Waste Identification and Segregation:
-
Classify all materials contaminated with this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), as hazardous waste.[1]
-
Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.[1][7]
2. Waste Collection and Labeling:
-
Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and list associated hazards (e.g., Toxic, Irritant).[3]
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be away from direct sunlight, heat, sparks, and open flames.[7]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[8]
-
Incineration at high temperatures (820°C - 1600°C) is a common disposal method for pyridine-containing wastes.[2]
In Case of a Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1]
-
For large spills, evacuate the area and immediately contact your institution's EHS department.[1]
Experimental Protocols: Chemical Inactivation (For Professional Use Only)
While direct disposal of the hazardous waste is the recommended and safest approach, chemical inactivation through the reduction of the nitro group is a potential alternative for bulk quantities, to be performed only by highly trained personnel in a controlled laboratory setting. Aromatic nitro compounds can be reduced to less hazardous primary amines.[9]
Principle of Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using various reducing agents. Common methods include catalytic hydrogenation or the use of metals in acidic media (e.g., tin, iron, or zinc with concentrated hydrochloric acid).[9][10]
Disclaimer: No specific protocol for the chemical inactivation of this compound has been published. The following is a generalized conceptual workflow and should not be attempted without a thorough literature review, risk assessment, and approval from your institution's safety committee.
Caption: Conceptual workflow for the chemical inactivation of a nitro compound.
Logical Disposal Workflow
The decision-making process for the disposal of this compound should follow a clear and logical path to ensure safety and compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. capotchem.cn [capotchem.cn]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
